N-(4-tert-Butylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUYDDKCUZHVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174238 | |
| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-45-4 | |
| Record name | p-t-Butylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020330454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20330-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | p-t-Butylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-tert-Butylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-butylacetanilide, is an aromatic secondary amide. Its molecular structure consists of an acetamide group linked to a benzene ring which is para-substituted with a bulky tert-butyl group. This compound serves as a valuable intermediate in organic synthesis.[1] Its structure is foundational for the development of more complex molecules, including functionalized macrocycles used in supramolecular chemistry.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and key safety information.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Quantitative data is presented in Table 1, with expected spectroscopic characteristics detailed in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4'-tert-Butylacetanilide, 4-t-Butylacetanilide | [1] |
| CAS Number | 20330-45-4 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 333.1 ± 21.0 °C (Predicted) | [1] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in a dry place, 2-8°C | [3] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals | Rationale |
| ¹H NMR | δ ~ 7.4 ppm (d, 2H), δ ~ 7.3 ppm (d, 2H), δ ~ 7.5-8.0 ppm (s, 1H, NH), δ ~ 2.1 ppm (s, 3H, COCH₃), δ ~ 1.3 ppm (s, 9H, C(CH₃)₃) | Para-substituted aromatic protons appear as two doublets. The amide proton (NH) is a broad singlet with a variable chemical shift. The acetyl and tert-butyl protons appear as sharp singlets due to the absence of adjacent protons. |
| ¹³C NMR | δ ~ 168-170 (C=O), δ ~ 145-148 (Ar-C), δ ~ 135-138 (Ar-C), δ ~ 126 (Ar-CH), δ ~ 119-120 (Ar-CH), δ ~ 34 (quaternary C), δ ~ 31 (tert-butyl CH₃), δ ~ 24 (acetyl CH₃) | The spectrum shows characteristic peaks for the amide carbonyl, four distinct aromatic carbons due to symmetry, the quaternary and primary carbons of the tert-butyl group, and the acetyl methyl carbon.[4][5] |
| IR (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2960 (Aliphatic C-H stretch), ~ 1665 (Amide I, C=O stretch), ~ 1540 (Amide II, N-H bend), ~ 1600 & 1480 (Aromatic C=C stretch) | The spectrum is dominated by a strong carbonyl absorption (Amide I band) and a prominent N-H stretching vibration. Aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively.[6][7] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the N-acetylation of 4-tert-butylaniline. This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, and proceeds via a nucleophilic acyl substitution mechanism.[8]
Reaction Scheme
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the N-acetylation of aromatic amines.[8]
Materials:
-
4-tert-Butylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (e.g., 5.0 g, 33.5 mmol) in glacial acetic acid (10 mL).
-
Acetylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 3.6 mL, 38.5 mmol, 1.15 eq.) dropwise. The reaction is exothermic; a water bath can be used for cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation (Workup): Upon completion, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot aqueous ethanol (e.g., 50-70% ethanol in water) until it fully dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Applications
This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] The presence of the reactive amide functional group and the bulky, lipophilic tert-butyl group makes it a useful building block for constructing more complex target molecules. For instance, it has been used as a precursor for functionalizing p-tert-butylthiacalix[1]arenes, which are macrocyclic compounds studied for their ability to selectively bind anionic guests.[2]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related acetanilides should be considered for handling.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
References
- 1. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]
- 2. N-(4-tert-butylphenyl)-2-(N-phenylmethanesulfonamido)acetamide | Molport-043-684-927 | Novel [molport.com]
- 3. chiralen.com [chiralen.com]
- 4. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Acetamide, N-phenyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(4-tert-Butylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-Butylacetanilide, is an aromatic amide with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and a visual workflow for its synthesis and purification. This document is intended to be a critical resource for professionals in drug discovery and chemical development.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. The data presented is a combination of experimentally determined values and computationally predicted values from reputable sources.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-tert-Butylacetanilide, 4-t-Butylacetanilide | [2][3] |
| CAS Number | 20330-45-4 | [4] |
| Molecular Formula | C12H17NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Melting Point | 168-170 °C | [2][3] |
| Boiling Point | 333.1 °C (Predicted) | [2][3] |
| Density | 1.01 g/cm³ (Predicted) | [3] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source/Method |
| Water Solubility | Data not available | Shake-Flask Method (see Protocol 3) |
| Ethanol Solubility | Data not available | Shake-Flask Method (see Protocol 3) |
| DMSO Solubility | Data not available | Shake-Flask Method (see Protocol 3) |
| LogP (Octanol-Water) | 3.016 (Predicted) | [2] |
| pKa | 15.13 (Predicted) | [3] |
Synthesis and Purification Workflow
The most common laboratory synthesis of this compound involves the N-acetylation of 4-tert-butylaniline using acetic anhydride. The crude product is then purified via recrystallization.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound via N-Acetylation
This protocol is adapted from standard procedures for the acetylation of anilines.
Materials:
-
4-tert-butylaniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Distilled water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a suitable Erlenmeyer flask, suspend a known quantity of 4-tert-butylaniline in distilled water.
-
Slowly add concentrated HCl to the suspension while stirring until the 4-tert-butylaniline dissolves to form the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate in distilled water.
-
To the stirred solution of 4-tert-butylaniline hydrochloride, add a stoichiometric equivalent of acetic anhydride.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
A precipitate of crude this compound should form. Continue stirring for 15-20 minutes to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold distilled water.
-
Allow the crude product to air dry before proceeding to purification.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying acetanilide derivatives.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent (e.g., a mixture of ethanol and water).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, for example, in a desiccator or a low-temperature oven.
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
Purified this compound
-
Solvent of interest (e.g., distilled water)
-
Scintillation vials or other sealable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., HPLC).
-
The solubility is reported in units such as mg/mL or mol/L.
Protocol 4: Determination of Melting Point
This protocol outlines the standard procedure for determining the melting point range of a solid compound.
Materials:
-
Purified this compound
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (168 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).
Conclusion
This technical guide provides essential physicochemical data and robust experimental protocols for this compound. While some properties are based on computational predictions due to a lack of available experimental data, the provided methodologies offer a clear path for their empirical determination. The synthesis and purification workflow, along with detailed protocols, serve as a practical resource for researchers working with this compound. This consolidated information is intended to facilitate further research and application of this compound in drug discovery and development.
References
"N-(4-tert-Butylphenyl)acetamide" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-tert-Butylphenyl)acetamide, a member of the acetanilide family, is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core attributes, including its chemical identity, structural formula, physicochemical properties, and a detailed experimental protocol for its synthesis. While specific biological activities are still under investigation, this document will also touch upon the broader context of acetamide derivatives in drug discovery.
Chemical Identity and Molecular Structure
Molecular Formula: C₁₂H₁₇NO[2][3]
Molecular Weight: 191.27 g/mol [2][3]
IUPAC Name: this compound[1]
Synonyms: 4'-tert-Butylacetanilide, 4-tert-Butylacetanilide, N-[4-(1,1-dimethylethyl)phenyl]acetamide[1][3]
Molecular Structure:
The molecular structure of this compound consists of an acetamide group attached to a benzene ring, which is substituted with a tert-butyl group at the para position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Physical State | Off-white to light brown solid | [3] |
| Melting Point | 168-170 °C | [3] |
| Boiling Point (Predicted) | 333.1 ± 21.0 °C | [3] |
| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 15.13 ± 0.70 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 4-tert-butylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amine.
General Experimental Protocol: Acetylation of 4-tert-butylaniline
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-tert-butylaniline
-
Acetic anhydride
-
Anhydrous Sodium Acetate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 4-tert-butylaniline in a suitable solvent such as glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of anhydrous sodium acetate, followed by the slow, dropwise addition of acetic anhydride.
-
Reaction: Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and by-products.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4]
-
N-H Stretch: A sharp peak is typically observed in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.
-
C=O Stretch (Amide I band): A strong absorption band is present around 1660-1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.
-
N-H Bend (Amide II band): An absorption is also seen around 1530-1550 cm⁻¹, corresponding to the N-H bending vibration.
-
C-H Stretch: Peaks in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic ring and the tert-butyl group.
Applications in Drug Discovery and Development
While specific biological activity and drug development applications for this compound are not extensively documented in publicly available literature, the broader class of acetamide and acetanilide derivatives has been a fertile ground for the discovery of new therapeutic agents.[5]
Derivatives of acetamide have been explored for a wide range of biological activities, including:
-
Analgesic and Anti-inflammatory Activity: Many acetanilide derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[6][7][8]
-
Anticancer Activity: The acetamide scaffold is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial and Antifungal Activity: Certain acetamide derivatives have demonstrated efficacy against various bacterial and fungal strains.
-
Enzyme Inhibition: The acetamide functional group can act as a key pharmacophore in the design of enzyme inhibitors for various therapeutic targets.
The tert-butyl group in this compound is a lipophilic moiety that can influence the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). Researchers may utilize this compound as a building block or a lead structure for the development of novel drug candidates with tailored pharmacological profiles.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a core chemical scaffold, like this compound, to the development of a potential drug candidate.
Caption: Logical progression from a core scaffold to a drug candidate.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While its direct biological applications are yet to be fully elucidated, its structural features make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. This technical guide serves as a foundational resource for researchers and professionals, providing the necessary information to synthesize, characterize, and explore the potential of this compound in various scientific endeavors. Further research into its biological activity is warranted to uncover its therapeutic potential.
References
- 1. This compound [stenutz.eu]
- 2. chiralen.com [chiralen.com]
- 3. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]
- 4. Acetamide, N-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of "N-(4-tert-Butylphenyl)acetamide" (¹H NMR, ¹³C NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-tert-Butylphenyl)acetamide. It includes detailed tables of expected and reported spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside methodologies for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Doublet | 2H | Ar-H (ortho to NHCOCH₃) |
| ~7.3 - 7.1 | Doublet | 2H | Ar-H (ortho to C(CH₃)₃) |
| ~7.4 (broad) | Singlet | 1H | N-H |
| ~2.1 | Singlet | 3H | -COCH₃ |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
Note: Expected values are based on the analysis of similar aromatic amide structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~146 | Ar-C (quaternary, attached to C(CH₃)₃) |
| ~136 | Ar-C (quaternary, attached to NH) |
| ~126 | Ar-CH (ortho to C(CH₃)₃) |
| ~119 | Ar-CH (ortho to NHCOCH₃) |
| ~34 | C (quaternary, tert-Butyl) |
| ~31 | -C(CH₃)₃ |
| ~24 | -COCH₃ |
Note: Expected values are based on the analysis of similar aromatic amide structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data
An infrared spectrum for this compound is available from the Coblentz Society's collection, provided by the NIST WebBook.[1] The spectrum was obtained from a solid sample prepared as a split mull (Fluorolube for 3800-1340 cm⁻¹ and Nujol for 1340-450 cm⁻¹).[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3000-2850 | Medium | C-H Stretch (Alkyl) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1370, ~1390 | Medium | C-H Bend (tert-Butyl) |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Ion |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 149 | [M - C₃H₆]⁺ or [M - CH₂CO]⁺ |
| 134 | [M - C₄H₉]⁺ |
| 106 | [H₂NC₆H₄C(CH₃)₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: Expected fragmentation patterns are based on typical fragmentation of aromatic amides under electron ionization. The base peak is often the acylium ion.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
2.1.2 ¹H NMR Spectroscopy Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃ (referenced to δ 7.26 ppm) or DMSO-d₆ (referenced to δ 2.50 ppm).
-
Temperature: 298 K.
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
2.1.3 ¹³C NMR Spectroscopy Parameters
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Solvent: CDCl₃ (referenced to δ 77.16 ppm) or DMSO-d₆ (referenced to δ 39.52 ppm).
-
Temperature: 298 K.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
2.2.2 Data Acquisition
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a blank KBr pellet should be collected prior to sample analysis.
Mass Spectrometry
2.3.1 Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved.
2.3.2 Data Acquisition (Electron Ionization - EI)
-
Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40 - 500.
-
Source Temperature: 200-250 °C.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the combined spectroscopic data to confirm the structure of this compound.
References
An In-depth Technical Guide to the Solubility Profile of N-(4-tert-Butylphenyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-tert-Butylphenyl)acetamide is an aromatic amide whose physicochemical properties, particularly its solubility in organic solvents, are fundamental to its application in research and development. Solubility is a critical parameter that influences various aspects of drug discovery and development, including synthesis, purification, formulation, and bioavailability. A thorough understanding of a compound's solubility profile enables the selection of appropriate solvent systems for these processes, ensuring efficiency and reproducibility.
This technical guide outlines the standardized methodology for determining the solubility of this compound and provides the necessary tools for presenting and interpreting the resulting data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties provide context for its expected solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-tert-butylacetanilide, 4'-tert-butylacetanilide, N-[4-(1,1-dimethylethyl)phenyl]acetamide | [1] |
| CAS Number | 20330-45-4 | [1] |
| Molecular Formula | C12H17NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | To be determined experimentally | |
| Boiling Point | To be determined experimentally | |
| LogP | To be determined experimentally/predicted |
Solubility Profile of this compound
While specific quantitative data is not available, the following table provides a structured template for recording the experimentally determined solubility of this compound in a range of common organic solvents at a standard temperature (e.g., 25 °C).
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Polar Protic | 25 | Shake-Flask | ||
| Methanol | Polar Protic | 25 | Shake-Flask | ||
| Ethanol | Polar Protic | 25 | Shake-Flask | ||
| Isopropanol | Polar Protic | 25 | Shake-Flask | ||
| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||
| Acetone | Polar Aprotic | 25 | Shake-Flask | ||
| Ethyl Acetate | Polar Aprotic | 25 | Shake-Flask | ||
| Dichloromethane | Halogenated | 25 | Shake-Flask | ||
| Toluene | Aromatic | 25 | Shake-Flask | ||
| Hexane | Nonpolar | 25 | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[2] It is a robust and reliable method that involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.
-
To each vial, add a known volume of the respective organic solvent.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined duration (typically 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined through preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationships between the molecular properties of the solute and solvent that determine solubility.
Caption: Relationship between solute/solvent polarity and solubility.
References
The Medicinal Chemistry Potential of N-(4-tert-Butylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a privileged motif in drug design. This technical guide delves into the potential applications of a specific acetamide derivative, N-(4-tert-Butylphenyl)acetamide , in medicinal chemistry. While direct and extensive biological data on this core compound is limited in publicly accessible literature, its structural relationship to potent bioactive molecules, particularly in the realm of transient receptor potential vanilloid 1 (TRPV1) antagonism, suggests significant therapeutic potential. This document provides a comprehensive overview of its synthesis, physicochemical properties, and hypothesized mechanism of action, supported by data from closely related analogs.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| CAS Number | 20330-45-4 | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (calculated) | 2.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the acylation of 4-tert-butylaniline with an acetylating agent. A standard and efficient method involves the use of acetic anhydride or acetyl chloride.
Experimental Protocol: Acetylation of 4-tert-Butylaniline
Materials:
-
4-tert-Butylaniline
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Medicinal Applications: TRPV1 Antagonism
The primary hypothesized medicinal application of this compound is as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This hypothesis is strongly supported by the activity of its more complex analog, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) , a potent and selective TRPV1 antagonist.[1][2]
BCTC, which incorporates the N-(4-tert-butylphenyl)amide moiety, has been shown to inhibit capsaicin- and acid-induced responses in rat TRPV1 with IC₅₀ values in the nanomolar range (6-35 nM).[1] This suggests that the this compound core may serve as a crucial pharmacophore for TRPV1 antagonism.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous and exogenous ligands like capsaicin.[3] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing depolarization of the neuron and the transmission of pain signals to the central nervous system.[3]
The following diagram illustrates the general activation and signaling pathway of the TRPV1 receptor.
Quantitative Data on a Structurally Related Analog
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| BCTC | Rat TRPV1 | Capsaicin-induced response | 6-35 | [1] |
| BCTC | Rat TRPV1 | Acid-induced response | 6-35 | [1] |
Experimental Protocol: In Vitro TRPV1 Antagonist Assay
To empirically determine the TRPV1 antagonist activity of this compound, a cell-based calcium influx assay can be employed. This protocol outlines a general procedure using a fluorometric imaging plate reader (FLIPR) or a similar fluorescence-based detection system.
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Fluo-4 AM or another suitable calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Capsaicin (TRPV1 agonist).
-
This compound (test compound).
-
BCTC or capsazepine (positive control antagonist).
-
96- or 384-well black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the assay plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for 1 hour.
-
Compound Addition: After incubation, wash the cells with the assay buffer. Prepare serial dilutions of this compound and the positive control antagonist in the assay buffer. Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument. Add a solution of capsaicin to all wells to stimulate the TRPV1 channels. The instrument will simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of this compound is determined by the reduction in the capsaicin-induced fluorescence signal. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel therapeutic agents, particularly TRPV1 antagonists for the management of pain. The straightforward synthesis and the established activity of a closely related analog provide a strong foundation for its further investigation.
Future research efforts should focus on:
-
Definitive Biological Screening: Conducting in vitro assays, as outlined above, to quantify the TRPV1 antagonist activity of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the analgesic effects of promising compounds in animal models of inflammatory and neuropathic pain.
-
Mechanism of Action Elucidation: Investigating the precise binding site and mode of inhibition on the TRPV1 channel.
This technical guide provides a framework for initiating research into the medicinal chemistry applications of this compound, a molecule with significant, yet underexplored, therapeutic potential.
Workflow for the Investigation of this compound
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
N-(4-tert-Butylphenyl)acetamide: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-tert-Butylphenyl)acetamide is a valuable intermediate in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures. Its utility stems from the presence of the acetamido group, which can be hydrolyzed to the corresponding aniline or participate in various coupling reactions, and the sterically demanding tert-butyl group, which can influence the regioselectivity of subsequent reactions and impart unique physical properties to the final products. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound as a precursor in organic synthesis, tailored for professionals in research and drug development.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-acetylation of 4-tert-butylaniline using acetic anhydride. This reaction proceeds readily under mild conditions to afford the desired product in high yield.
Experimental Protocol: Acetylation of 4-tert-Butylaniline
Materials:
-
4-tert-Butylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or a suitable inert solvent like dichloromethane.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; cooling in an ice bath can be used to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product as a white solid.
A typical yield for this reaction is in the range of 90-98%.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is crucial for its use as a synthetic precursor. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20330-45-4[1] |
| Molecular Formula | C₁₂H₁₇NO[1] |
| Molecular Weight | 191.27 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 148-151 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.6 Hz, 2H, Ar-H), 7.33 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (s, 1H, NH), 2.18 (s, 3H, COCH₃), 1.31 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 146.9 (C-Ar), 135.4 (C-Ar), 126.0 (CH-Ar), 119.8 (CH-Ar), 34.4 (C(CH₃)₃), 31.4 (C(CH₃)₃), 24.5 (COCH₃) |
| FTIR (KBr, cm⁻¹) | ~3290 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| Mass Spectrometry (EI) | m/z (%): 191 ([M]⁺), 176 ([M-CH₃]⁺), 149 ([M-C(CH₃)₃]⁺), 134 ([M-COCH₃]⁺), 106 |
This compound as a Precursor in Organic Synthesis
This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. The acetamido group can be readily hydrolyzed under acidic or basic conditions to provide the corresponding 4-tert-butylaniline, a valuable intermediate for further functionalization. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, with the acetamido group acting as a para-directing group.
Application in the Synthesis of Calixarene Derivatives
A notable application of this compound derivatives is in the synthesis of functionalized calixarenes. These macrocyclic compounds are of significant interest in supramolecular chemistry and have applications in areas such as ion sensing, catalysis, and drug delivery. The following section details a representative experimental workflow for the incorporation of a moiety derived from this compound into a calixarene scaffold.
This workflow illustrates the synthesis of a novel N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[2]arene, which can act as a selective fluorescent probe for metal ions.
References
Biological Activity Screening of N-(4-tert-Butylphenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of N-(4-tert-Butylphenyl)acetamide and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the acetamide scaffold and the influence of the bulky tert-butylphenyl group on molecular interactions. This document outlines key biological activities, presents quantitative data from various screening assays, details relevant experimental protocols, and visualizes pertinent workflows and signaling pathways to facilitate further research and drug development efforts.
Overview of Biological Activities
Derivatives of the N-phenylacetamide core structure have been investigated for a wide range of pharmacological effects. The introduction of a tert-butyl group on the phenyl ring can significantly influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets. Key activities explored for this class of compounds include anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from biological activity screenings of various acetamide derivatives. While data specifically for a broad range of this compound derivatives is consolidated from multiple studies on related structures, it provides a strong basis for comparison and further investigation.
Table 1: Anticancer Activity of Acetamide Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 6b | Indole-piperazine derivative | MCF-7 (Breast) | 17.2 ± 1.9 | [1] |
| A549 (Lung) | 19.0 ± 3.2 | [1] | ||
| 3d | Phenylacetamide derivative | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [2] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [2] | ||
| 3c | Phenylacetamide derivative | MCF-7 (Breast) | 0.7 ± 0.08 | [2] |
| 4-t-butyl-BPTU | N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Potent | [3][4] |
Note: "Potent" indicates significant activity was observed, though a specific IC50 value was not provided in the abstract.[3][4]
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound ID | Derivative Type | IC50 (µM) | Reference |
| 8c | Substituted acetamide | 3.94 ± 0.16 | [5] |
| 8d | Substituted acetamide | 19.60 ± 0.21 | [5] |
| Starting Cmpd | Substituted acetamide | 4.24 ± 0.16 | [5] |
Table 3: Antimicrobial and Antifungal Activity
| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 2b, 2i | 2-Mercaptobenzothiazole derivative | B. subtilis | Comparable to standard |[6] | | 2s, 2u | Benzimidazole-based acetamide | Fusarium solani | 125 |[7] | | KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | S. aureus | 0.78 |[8] | | KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | E. coli | 12.5 |[8] | | KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | C. albicans | 1.56 |[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections describe common experimental protocols for the synthesis and biological screening of this compound derivatives.
General Synthesis of N-Substituted Acetamide Derivatives
A primary method for synthesizing this compound derivatives involves the acylation of 4-tert-butylaniline.[9]
Materials:
-
4-tert-butylaniline
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-tert-butylaniline and the base in the anhydrous solvent in a round-bottom flask, typically under an inert atmosphere and cooled in an ice bath.
-
Slowly add the acid chloride or anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9]
General workflow for the synthesis and purification of derivatives.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the plates for 24-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., streptomycin)
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for drug development. While the precise mechanisms for all this compound derivatives are not fully elucidated, research on related compounds provides valuable insights.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Some salicylic acid derivatives, which share phenolic characteristics with potential metabolites of the title compounds, have been shown to exert anti-inflammatory effects by down-regulating the NF-κB pathway.[11] This pathway is a key regulator of the inflammatory response.
Hypothesized Mechanism:
-
An inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptors (TLRs).
-
This activation leads to the phosphorylation and subsequent degradation of IκBα.
-
The degradation of IκBα releases the nuclear factor-κB (NF-κB) dimer.
-
NF-κB translocates to the nucleus and binds to the promoters of pro-inflammatory genes.
-
This leads to the expression of inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[11]
-
Active compounds can inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent inflammation.[11]
Hypothesized anti-inflammatory mechanism via NF-κB pathway.
Antimicrobial Mechanism of Action
For some acetamide derivatives, particularly those based on a 2-mercaptobenzothiazole scaffold, molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of bacterial kinases and DNA gyrase.[12] DNA gyrase is a critical enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The data presented in this guide highlights the potential for these derivatives in oncology, neurodegenerative disease, and infectious disease.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and screening a focused library of this compound derivatives to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.
-
In vivo evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this versatile chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.usmf.md [repository.usmf.md]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
N-(4-tert-Butylphenyl)acetamide: Uncharted Territory in Mechanism of Action
Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant lack of research into the mechanism of action of N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-Butylacetanilide. As of late 2025, there are no published studies detailing its specific biological targets, associated signaling pathways, or pharmacological effects. This absence of data precludes the creation of a detailed technical guide on its core mechanism of action as requested.
This compound is a known chemical entity, and its synthesis is documented in the chemical literature. It has been used as a starting material or intermediate in the synthesis of other compounds. For instance, it has been utilized in studies exploring chemical reactions such as fluorination. Additionally, its physicochemical properties have been leveraged in host-guest chemistry research, specifically in studies examining its interaction with cyclodextrins. However, these studies focus on chemical reactivity and molecular recognition rather than pharmacological or biological activity.
Searches for biological data, including bioassays, pharmacological screenings, and in vitro or in vivo studies, have not yielded any substantive results for this compound. Consequently, there is no quantitative data, such as IC50, EC50, or Ki values, to summarize in tabular form. Furthermore, the absence of any identified biological activity means there are no known signaling pathways or experimental workflows related to its mechanism of action to visualize.
While the broader class of acetanilide derivatives has been investigated for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, it is not scientifically sound to extrapolate these findings to this compound without specific experimental evidence. The biological activity of a molecule is highly dependent on its specific chemical structure, and even small modifications can lead to significant changes in its pharmacological profile.
For researchers, scientists, and drug development professionals interested in this compound, the field is wide open. The current body of scientific literature does not contain the necessary information to delineate its mechanism of action. Any investigation into the biological effects of this compound would be novel and would require foundational research, including initial screening in relevant biological assays, to begin to understand its potential pharmacological role. Without such foundational studies, any discussion of its mechanism of action remains purely speculative.
In-Silico Modeling of N-(4-tert-Butylphenyl)acetamide Protein Binding: A Technical Guide
Introduction
N-(4-tert-Butylphenyl)acetamide is a small molecule with potential for biological activity, stemming from its structural similarity to compounds with known pharmacological effects. The acetamide scaffold is present in numerous bioactive molecules, and N-phenylacetamide derivatives have been explored for various therapeutic applications, including anticancer and anti-inflammatory activities. Given the cost and time intensity of traditional wet-lab experiments, in-silico modeling presents a powerful and efficient preliminary approach to identify and characterize potential protein targets, predict binding affinities, and elucidate mechanisms of action.
This technical guide provides a comprehensive overview of a standard in-silico workflow to investigate the protein binding characteristics of this compound. Due to the limited publicly available data on this specific molecule, this guide will use a hypothetical approach, leveraging information from structurally similar compounds to select potential protein targets for modeling. Specifically, we will consider the Checkpoint Kinase 1 (CHK1) and the Transient Receptor Potential Vanilloid 1 (TRPV1), as analogs of this compound have shown activity related to these proteins. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
Experimental Protocols
1. Ligand and Protein Preparation
A crucial first step in any in-silico modeling study is the preparation of both the ligand (this compound) and the target protein structures to ensure they are in a suitable format for docking and simulation.
-
Ligand Preparation:
-
The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated using molecular modeling software.
-
The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned to each atom of the ligand, which is critical for accurately calculating electrostatic interactions.
-
The final prepared ligand structure is saved in a format suitable for the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (e.g., CHK1 and TRPV1) are downloaded from the Protein Data Bank (PDB).
-
Non-essential components such as water molecules, co-factors, and existing ligands are typically removed from the PDB file.
-
Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.
-
The protonation states of ionizable residues are assigned based on a physiological pH of 7.4.
-
The protein structure is energy minimized to relieve any steric clashes.
-
The prepared protein is saved in a suitable format for the docking software.
-
2. Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.
-
Protocol:
-
A grid box is defined around the active site of the target protein. The dimensions of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
The prepared ligand and protein files are provided as input to the docking software (e.g., AutoDock Vina).
-
The docking algorithm explores various conformations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
The output typically consists of a set of predicted binding poses ranked by their docking scores. The pose with the lowest docking score is generally considered the most favorable.
-
The predicted binding poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
3. Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the predicted binding pose.
-
Protocol:
-
The most promising protein-ligand complex from the molecular docking study is used as the starting structure for the MD simulation.
-
The complex is placed in a periodic box of water molecules to simulate a physiological environment.
-
Ions are added to neutralize the system.
-
The system is energy-minimized to remove any bad contacts.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure.
-
A production MD simulation is run for a specified period (e.g., 100 nanoseconds).
-
The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and any conformational changes in the protein.
-
Data Presentation
The quantitative data generated from the in-silico modeling studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) |
| CHK1 | 2YWP | -8.5 | -45.2 | Tyr86, Leu15, Val23 | 1.2 ± 0.3 |
| TRPV1 | 5IRZ | -9.2 | -52.8 | Tyr511, Thr550, Arg557 | 1.5 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
In-Silico Modeling Workflow
Caption: A flowchart illustrating the key stages of an in-silico protein binding study.
CHK1 Signaling Pathway
Caption: A diagram showing the role of CHK1 in the DNA damage response pathway.[1][2][3]
TRPV1 Signaling Pathway
Caption: A diagram illustrating the activation of TRPV1 leading to pain sensation.[4][5][6]
Conclusion
This technical guide has outlined a comprehensive in-silico workflow for investigating the protein binding characteristics of this compound. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can efficiently screen potential protein targets, predict binding affinities, and gain insights into the molecular interactions driving the binding event. The hypothetical application of this workflow to the CHK1 and TRPV1 protein targets, based on the known activities of structural analogs, demonstrates a rational approach to guide further experimental validation. The methodologies and data presentation formats described herein provide a robust framework for the computational evaluation of novel small molecules in the early stages of drug discovery.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of "N-(4-tert-Butylphenyl)acetamide" from 4-tert-butylaniline experimental protocol
Application Notes and Protocols for the Synthesis of N-(4-tert-Butylphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic amide that can be synthesized via the acetylation of 4-tert-butylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. This protocol details a standard laboratory procedure for this synthesis, including the reaction setup, purification of the crude product by recrystallization, and methods for characterization.
The general reaction involves treating 4-tert-butylaniline with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically straightforward and proceeds at room temperature.[1] The resulting crude product is then purified, commonly through recrystallization from an ethanol-water mixture, to yield the pure this compound.[2][3]
Experimental Protocol
Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-tert-butylaniline | 149.23 | 5.00 g | 0.0335 | 1.0 |
| Acetic Anhydride | 102.09 | 3.76 mL (4.08 g) | 0.0400 | 1.2 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | - |
| Ethanol (95%) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker (400 mL)
-
Büchner funnel and flask
-
Filter paper
-
Hot plate
-
Recrystallization apparatus
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Procedure
a. Reaction Setup
-
Place 5.00 g (0.0335 mol) of 4-tert-butylaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of glacial acetic acid to the flask and stir until the aniline is completely dissolved.
-
In a dropping funnel, place 3.76 mL (4.08 g, 0.0400 mol) of acetic anhydride.
-
Slowly add the acetic anhydride dropwise to the stirred aniline solution over a period of 10-15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.[1]
b. Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Prepare a TLC plate and spot the starting material (4-tert-butylaniline) and the reaction mixture.
-
Elute the plate using a suitable solvent system, such as a 3:1 mixture of hexane and ethyl acetate.
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting aniline has disappeared.
c. Work-up and Isolation
-
Upon completion, pour the reaction mixture into a 400 mL beaker containing approximately 200 mL of ice-cold water.[1] This will cause the crude product to precipitate out of the solution.
-
Stir the resulting suspension for about 15 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid with two portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Allow the crude product to air-dry on the filter paper for a short period.
d. Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to the flask and heat with stirring until the solid is completely dissolved.[4]
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2][4]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.[4]
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₁₂H₁₇NO[5] |
| Molecular Weight | 191.27 g/mol [5] |
| Appearance | White crystalline solid |
| Melting Point | 145-148 °C (literature value) |
| ¹H NMR, ¹³C NMR | Spectra should be consistent with the structure of this compound. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-tert-butylaniline is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Handle all organic solvents with care, as they are flammable. Keep them away from ignition sources.
References
Application Notes and Protocols for the N-acetylation of 4-tert-butylaniline using Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-acetylation of 4-tert-butylaniline using acetic anhydride, yielding N-(4-tert-butylphenyl)acetamide. The protocols and data presented are intended to support research and development in organic synthesis and medicinal chemistry.
Introduction
N-acetylation is a fundamental organic transformation that introduces an acetyl group onto a nitrogen atom. This reaction is widely used to protect amine functionalities during multi-step syntheses and to modify the biological activity of molecules.[1] The acetylation of 4-tert-butylaniline is a straightforward and efficient reaction, often proceeding with high yields under mild conditions.[2] The resulting product, this compound, is a valuable intermediate in the synthesis of various organic compounds.
Reaction and Mechanism
The reaction involves the nucleophilic attack of the amino group of 4-tert-butylaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then acts as a base to deprotonate the nitrogen, leading to the formation of the amide and acetic acid as a byproduct.[3][4]
Chemical Equation:
C₁₀H₁₅N + (CH₃CO)₂O → C₁₂H₁₇NO + CH₃COOH
(4-tert-butylaniline + Acetic Anhydride → this compound + Acetic Acid)
Quantitative Data
The following table summarizes key quantitative data for the starting material and the product.
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-tert-butylaniline | 769-92-6 | C₁₀H₁₅N | 149.23 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| This compound | 20330-45-4 | C₁₂H₁₇NO | 191.27[5] |
Experimental Protocols
Two primary protocols are provided: a classical approach using a solvent and a more modern, solvent-free method.
Protocol 1: N-acetylation in an Organic Solvent
This protocol is a standard method for N-acetylation and is highly reliable.
Materials:
-
4-tert-butylaniline
-
Acetic anhydride
-
Dichloromethane (DCM) or other suitable aprotic solvent[6]
-
Saturated sodium bicarbonate solution[7]
-
Anhydrous sodium sulfate[7]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 equivalent) in dichloromethane.
-
With stirring, add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[2]
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.[8][9]
Protocol 2: Solvent-Free N-acetylation
This eco-friendly protocol minimizes waste and is highly efficient.[2]
Materials:
-
4-tert-butylaniline
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ether or water for work-up[2]
-
Standard glassware for filtration
Procedure:
-
In a 50 mL round-bottom flask, combine 4-tert-butylaniline (1.0 equivalent) and acetic anhydride (1.2 equivalents).[2]
-
Stir the mixture at room temperature. The reaction is typically complete in 5-15 minutes. Monitor by TLC if desired.[2]
-
After the reaction is complete, add a small amount of ether (e.g., 5 mL) to the reaction mixture and allow it to stand at room temperature.[2]
-
The product will crystallize out of the solution. Collect the crystals by filtration.
-
Alternatively, the reaction can be quenched by the addition of water, followed by filtration of the solid product.[10]
-
Wash the collected solid with a small amount of cold water and dry to obtain the purified this compound.
Purification
Recrystallization: A common method for purification involves dissolving the crude product in a minimal amount of a hot solvent, such as an ethanol-water mixture, and allowing it to cool slowly.[11][12] The purified crystals are then collected by filtration.
Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate.[8]
Visualizations
Caption: Experimental workflow for the N-acetylation of 4-tert-butylaniline.
Caption: Reaction mechanism for the N-acetylation of 4-tert-butylaniline.
References
- 1. ias.ac.in [ias.ac.in]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 4. answers.com [answers.com]
- 5. chiralen.com [chiralen.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of N-(4-tert-Butylphenyl)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-tert-Butylphenyl)acetamide is an organic compound with potential applications in pharmaceutical and materials science research. The purity of this compound is crucial for obtaining reliable experimental results and for its potential use in further synthetic steps or biological assays. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound to a great extent when hot and to a very limited extent when cold. This differential solubility allows for the formation of pure crystals of the target compound upon cooling, while the impurities remain dissolved in the surrounding solution (mother liquor).
These application notes provide a detailed protocol for the purification of this compound using a mixed solvent system of ethanol and water. This system has been selected based on the solubility characteristics of structurally similar N-aryl acetamides.
Solvent System Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point.
-
The compound should be sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound being purified.
-
The solvent should have a boiling point lower than the melting point of the compound to prevent the compound from "oiling out". The melting point of this compound is 168-170 °C.
-
The solvent should be relatively volatile for easy removal from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
For this compound, a mixed solvent system of ethanol and water is recommended. This compound is expected to be soluble in hot ethanol and less soluble in water. By creating a mixed solvent system, the solubility can be finely tuned to achieve optimal crystal formation upon cooling.
Estimated Solubility Data
Disclaimer: The following data is an estimation and should be used as a guideline for the recrystallization process. Experimental verification is recommended for precise optimization.
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Comments |
| Ethanol | 25 | ~15 | Moderately soluble at room temperature. |
| 78 (Boiling) | > 50 | Highly soluble at boiling point. | |
| Water | 25 | < 0.1 | Practically insoluble at room temperature. |
| 100 (Boiling) | ~0.5 | Sparingly soluble at boiling point. | |
| Ethanol:Water (9:1 v/v) | 0-4 | < 1 | Low solubility in the cold solvent mixture, ideal for high recovery. |
| ~80 (Boiling) | ~30 | Sufficiently high solubility at the boiling point for dissolution. |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound using a mixed ethanol-water solvent system.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two sizes, e.g., 125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
-
Melting point apparatus
Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid dissolves completely at or near the boiling point. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., a spatula tip) to the solution.
-
Bring the solution back to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step is necessary to remove any insoluble impurities or activated charcoal.
-
Preheat a powder funnel and a clean 250 mL Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper into the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel. If crystals begin to form, a small amount of hot ethanol can be used to redissolve them.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol-water filtrate (mother liquor).
-
Turn on the vacuum and pour the crystalline mixture into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing dissolved impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving the purified crystals.
-
-
Drying the Crystals:
-
Leave the vacuum on for several minutes to pull air through the crystals and facilitate drying.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be accelerated by placing the watch glass in a desiccator or a low-temperature vacuum oven.
-
-
Characterization:
-
Weigh the dry, purified crystals to calculate the percent recovery.
-
Determine the melting point of the recrystallized this compound. A sharp melting point range close to the literature value (168-170 °C) is indicative of high purity.
-
Visual Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
Application Note: HPLC Method for Purity Analysis of N-(4-tert-Butylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-tert-Butylphenyl)acetamide is an aromatic amide with potential applications in pharmaceutical and chemical research. Ensuring the purity of this compound is critical for accurate experimental results and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds. This document provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| CAS Number | 20330-45-4 | [1][2] |
| Appearance | Solid (form to be determined experimentally) | |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. |
HPLC Method for Purity Analysis
This method is designed for the separation of this compound from its potential process-related impurities.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
This yields a standard solution with a concentration of approximately 100 µg/mL.
Sample Solution Preparation
-
Accurately weigh about 10 mg of the this compound sample to be tested.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to perform the purity analysis.
-
After the analysis, wash the column with a high percentage of acetonitrile to remove any strongly retained impurities.
Calculation of Purity
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
The primary potential impurities in this compound are related to its synthesis, which typically involves the acetylation of 4-tert-butylaniline.
| Potential Impurity | Structure | Rationale for Presence |
| 4-tert-Butylaniline | Unreacted starting material. | |
| Diacetylated product | Over-reaction during synthesis. | |
| Isomeric impurities | Formation of ortho or meta isomers during synthesis. | |
| Degradation products | Can form under stress conditions (e.g., heat, light, acid/base). |
Workflow for Purity Analysis
Caption: Workflow for the HPLC Purity Analysis of this compound.
References
Application Notes and Protocols: Thin-Layer Chromatography (TLC) Analysis of "N-(4-tert-Butylphenyl)acetamide" Synthesis
Abstract
This document provides a comprehensive guide for monitoring the synthesis of N-(4-tert-Butylphenyl)acetamide via the acetylation of 4-tert-butylaniline using thin-layer chromatography (TLC). Detailed protocols for both the synthesis and the subsequent TLC analysis are presented, tailored for researchers, scientists, and professionals in drug development. The application of TLC as a rapid, efficient, and cost-effective method for tracking reaction progress and assessing product purity is highlighted.
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, with the resulting products often serving as key intermediates in the pharmaceutical industry. This compound is synthesized by the acetylation of 4-tert-butylaniline with acetic anhydride. Monitoring the progress of this reaction is crucial to ensure complete conversion of the starting material and to determine the purity of the final product.
Thin-layer chromatography (TLC) is an invaluable analytical technique for this purpose. It allows for the rapid separation of the starting aniline and the product acetamide based on their differential polarities. This application note details the experimental procedures for the synthesis and the subsequent TLC analysis, providing a clear protocol for laboratory execution.
Experimental Protocols
This protocol outlines the acetylation of 4-tert-butylaniline to yield this compound.
Materials:
-
4-tert-Butylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-tert-butylaniline (1.49 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Stir the solution at room temperature until the aniline is completely dissolved.
-
Slowly add acetic anhydride (1.12 mL, 12 mmol) dropwise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature.
-
The progress of the reaction should be monitored by TLC at regular intervals (e.g., every 15-30 minutes).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material spot on the TLC plate), pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
This protocol describes the TLC procedure for monitoring the reaction progress.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
UV lamp (254 nm)
-
Samples:
-
Starting material (4-tert-butylaniline) solution in a volatile solvent (e.g., dichloromethane)
-
Reaction mixture at different time points
-
Co-spot (a mixture of the starting material and the reaction mixture)
-
Procedure:
-
Preparation of the Developing Chamber: Pour the 3:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Spotting the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the points for spotting the different samples. Using a capillary tube, spot small amounts of the starting material solution, the reaction mixture, and the co-spot onto the designated marks on the origin line. Ensure the spots are small and concentrated.
-
Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The progress of the reaction can be effectively monitored by observing the disappearance of the 4-tert-butylaniline spot and the appearance of the this compound spot over time. The product, being an amide, is more polar than the starting amine and will therefore have a lower Rf value.
| Compound | Structure | Expected Rf Value (3:1 Hexane:Ethyl Acetate) |
| 4-tert-Butylaniline (Starting Material) | Chemical Structure | ~ 0.65 |
| This compound (Product) | Chemical Structure | ~ 0.35 |
Mandatory Visualizations
Caption: Workflow for the synthesis and TLC monitoring.
Caption: TLC plate analysis of the reaction mixture.
Conclusion
Thin-layer chromatography is a powerful and indispensable tool for monitoring the synthesis of this compound. The protocols provided herein offer a straightforward and effective methodology for researchers to track the conversion of 4-tert-butylaniline to its corresponding acetamide, ensuring optimal reaction times and providing a preliminary assessment of product purity. The clear separation of the starting material and product on the TLC plate, visualized under UV light, allows for a simple and rapid analysis, making it an ideal technique for process monitoring in both research and development settings.
Scaling Up the Synthesis of N-(4-tert-Butylphenyl)acetamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-(4-tert-Butylphenyl)acetamide, with a focus on scaling up the process from laboratory to pilot plant scale. It includes comparative data, in-depth methodologies, and visual representations of the synthetic pathway and operational workflow.
Data Presentation: Laboratory vs. Pilot Scale Synthesis
The successful scale-up of a chemical synthesis requires careful optimization of various parameters to maintain yield and purity while ensuring safety and efficiency. The following table summarizes the key differences in the synthesis of this compound at a laboratory scale versus a pilot plant scale.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Reactants | |||
| 4-tert-Butylaniline | 10.0 g (67.0 mmol) | 10.0 kg (67.0 mol) | Sourcing of bulk materials with consistent purity. |
| Acetic Anhydride | 7.5 mL (7.9 g, 77.1 mmol) | 7.5 L (7.9 kg, 77.1 mol) | Controlled addition is critical to manage exotherm. |
| Solvent (Toluene) | 100 mL | 100 L | Use of a solvent grade suitable for larger scale production. |
| Reaction Conditions | |||
| Reaction Temperature | 20-25°C (initial), then reflux (~111°C) | 20-25°C (initial), then controlled heating to 100-105°C | Efficient heat transfer is crucial to maintain a consistent temperature profile throughout the larger reaction volume. The reaction is exothermic, and proper cooling capacity is necessary to prevent runaway reactions. |
| Reaction Time | 2 hours | 4-6 hours | Slower addition rates and longer heating/cooling times are required for larger volumes. |
| Work-up & Isolation | |||
| Quenching | Addition to 200 mL of water | Metered addition of 200 L of water | Controlled quenching to manage heat and potential splashing. |
| Filtration | Buchner funnel | Centrifuge or filter press | Efficient solid-liquid separation for large quantities of product. |
| Drying | Vacuum oven at 60°C | Jacketed vacuum dryer | Uniform and efficient drying of large batches. |
| Results | |||
| Yield | ~95% | 90-94% | Minor yield losses can be expected at a larger scale due to transfers and handling. |
| Purity (by HPLC) | >99% | >98.5% | Maintaining high purity requires optimized crystallization and washing procedures at scale. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound at both laboratory and pilot plant scales.
Laboratory Scale Synthesis (10 g)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 10.0 g (67.0 mmol) of 4-tert-butylaniline in 100 mL of toluene.
-
Reagent Addition: Slowly add 7.5 mL (7.9 g, 77.1 mmol) of acetic anhydride to the stirred solution at room temperature (20-25°C) over 15 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (~111°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash the filter cake with 50 mL of cold water.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
-
Analysis: Determine the yield and assess the purity of the final product by High-Performance Liquid Chromatography (HPLC) and melting point analysis.
Pilot Plant Scale Synthesis (10 kg)
-
Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 100 L of toluene, followed by 10.0 kg (67.0 mol) of 4-tert-butylaniline with agitation.
-
Controlled Addition: Slowly add 7.5 L (7.9 kg, 77.1 mol) of acetic anhydride to the reactor via a metering pump over 1-2 hours, maintaining the internal temperature between 20-30°C using jacket cooling.
-
Reaction: Once the addition is complete, heat the reactor contents to 100-105°C and maintain for 4-6 hours. Monitor the reaction completion by in-process HPLC analysis.
-
Quenching and Crystallization: Cool the reactor contents to 50-60°C. Slowly add 200 L of water to the reactor over 1-2 hours while maintaining agitation. Cool the resulting slurry to 20-25°C and stir for an additional hour to ensure complete crystallization.
-
Isolation: Transfer the slurry to a centrifuge or filter press to isolate the solid product. Wash the cake with a sufficient amount of water until the filtrate is neutral.
-
Drying: Transfer the wet cake to a jacketed vacuum dryer and dry at 60-70°C under vacuum until the loss on drying (LOD) is below 0.5%.
-
Discharge and Analysis: Discharge the dry product and determine the final yield and purity.
Mandatory Visualizations
Reaction Pathway
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-tert-butylaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow for Scale-Up
The following diagram illustrates the logical workflow for scaling up the synthesis of this compound from the laboratory to the pilot plant.
Caption: Workflow for scaling up the synthesis from lab to pilot plant.
Application Note: Characterization of N-(4-tert-Butylphenyl)acetamide Using Melting Point Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-tert-Butylphenyl)acetamide is a chemical compound with potential applications in pharmaceutical and materials science research. Accurate characterization of this compound is crucial for its identification, purity assessment, and quality control. Melting point determination is a fundamental and widely used technique for characterizing crystalline solids.[1][2] A pure crystalline substance exhibits a sharp and defined melting point range, typically within 1-2°C.[3] Conversely, the presence of impurities tends to lower and broaden the melting point range.[3] This application note provides a detailed protocol for the determination of the melting point of this compound.
Physicochemical Data
A summary of the relevant physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | 4'-(tert-Butyl)acetanilide, 4-t-Butylacetanilide | [4] |
| CAS Number | 20330-45-4 | [4] |
| Molecular Formula | C12H17NO | [4][5] |
| Molecular Weight | 191.27 g/mol | [4][5] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 168-170°C | [4] |
Experimental Protocol: Melting Point Determination
This protocol outlines the procedure for determining the melting point of this compound using a standard melting point apparatus.
Materials and Equipment:
-
This compound (sample must be a fine powder and completely dry)[2]
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
Watch glass
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[6][7]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.[2] If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample on the watch glass, forcing a small amount of the solid into the tube.[3]
-
Invert the capillary tube and gently tap its sealed end on a hard surface to pack the sample down into the bottom.[3][8]
-
The packed sample height should be approximately 1-2 mm.[1][3]
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): To save time, a preliminary rapid melting point can be determined by heating the sample quickly to get an approximate melting range.
-
Accurate Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to increase rapidly to about 15-20°C below the expected melting point of 168°C.
-
Decrease the heating rate to a slow and steady 1-2°C per minute as the temperature approaches the expected melting point.[1] This slow rate is crucial for an accurate measurement.[8]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[8] The solid may also be seen pulling away from the walls of the tube, a phenomenon known as sintering, just before melting begins.[8]
-
Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).
-
-
-
Data Recording and Analysis:
-
Record the melting point range (e.g., 167.5°C - 169.0°C).
-
A sharp melting range (0.5-1.0°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
If the initial determination is broad, consider purifying the sample by recrystallization and repeating the melting point measurement.[1]
-
For consistency, it is good practice to perform at least two careful determinations.
-
Workflow Diagram
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]
- 5. chiralen.com [chiralen.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for Preparing Samples of "N-(4-tert-Butylphenyl)acetamide" for NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.[1] The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.[2] A poorly prepared sample can lead to distorted spectra, low signal-to-noise ratios, and misleading results.[3] This document provides a detailed protocol for the preparation of "N-(4-tert-Butylphenyl)acetamide" samples for both ¹H and ¹³C NMR analysis, ensuring the acquisition of high-quality, reproducible data.
This compound is a solid organic compound. Based on its chemical structure, it is expected to be soluble in common non-polar to moderately polar organic solvents. This protocol will primarily focus on the use of deuterated chloroform (CDCl₃), a widely used solvent for routine NMR analysis of organic compounds.[4][5]
Materials and Equipment
-
This compound (solid)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[4]
-
Internal standard (optional, e.g., Tetramethylsilane, TMS)
-
Analytical balance
-
Small glass vial
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer or sonicator
-
Micropipettes or syringes
-
Lint-free tissue (e.g., Kimwipes)
-
Permanent marker for labeling
Quantitative Data Summary
The amount of sample required depends on the type of NMR experiment being performed. ¹³C NMR is significantly less sensitive than ¹H NMR and thus requires a more concentrated sample.[2][8] The following table summarizes the recommended quantities for preparing a standard NMR sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Mass | 5 - 25 mg | 20 - 100 mg |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL |
| Typical Concentration | ~7 - 42 mg/mL | ~33 - 167 mg/mL |
Note: Overly concentrated samples can lead to broadened lines in the ¹H spectrum due to increased viscosity.[2][8] It is often possible to run a ¹H spectrum on the same sample prepared for ¹³C analysis.
Experimental Protocol
This protocol outlines the steps for preparing a solution of this compound in a deuterated solvent for NMR analysis.
Weighing the Sample
-
Place a clean, dry glass vial on an analytical balance and tare the balance.
-
Carefully weigh the desired amount of this compound directly into the vial. For ¹H NMR, aim for 5-25 mg, and for ¹³C NMR, aim for 20-100 mg.[7][8]
Solvent Selection and Dissolution
-
Solvent Choice : Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds.[4] If the sample does not fully dissolve, deuterated acetone (Acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as alternatives.[4]
-
Dissolving the Sample : Using a micropipette or syringe, add approximately 0.6 - 0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]
-
Mixing : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3] A homogeneous solution is critical for acquiring a high-quality spectrum.[7]
Filtration and Transfer to NMR Tube
-
Importance of Filtration : It is crucial to remove any solid particles, as they can distort the magnetic field homogeneity and result in broad, poorly resolved spectral lines.[2]
-
Filtration Setup : Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[2]
-
Transfer : Carefully draw the sample solution into the Pasteur pipette and filter it directly into a clean, dry 5 mm NMR tube.[2] The final volume in the NMR tube should be between 0.6 and 0.7 mL, corresponding to a height of about 4-5 cm.[3]
Addition of Internal Standard (Optional)
-
For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.[1]
-
Typically, deuterated solvents like CDCl₃ are available with TMS already added (0.03% v/v). If not, add a very small amount (e.g., a drop of TMS to 5-10 mL of the deuterated solvent to create a stock solution for several samples).[8] The residual protic solvent peak can also be used as a secondary reference.[8]
Final Steps
-
Capping : Securely place a clean cap on the NMR tube to prevent solvent evaporation and contamination.[3] For volatile solvents or long experiments, the cap can be wrapped with a small strip of Parafilm.
-
Cleaning : Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.[3][6]
-
Labeling : Clearly label the top of the NMR tube with a unique identifier using a permanent marker.[6] Do not use paper labels or tape on the part of the tube that will be inside the spectrometer.[7]
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation of this compound.
Safety Precautions
-
Handle deuterated solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Be aware that NMR tubes are fragile and can break easily. Handle with care.
-
Dispose of chemical waste according to your institution's guidelines.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. NMR用溶媒 [sigmaaldrich.com]
- 5. This compound [stenutz.eu]
- 6. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application of N-(4-tert-Butylphenyl)acetamide in the Synthesis of Bioactive Molecules: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-(4-tert-Butylphenyl)acetamide as a precursor in the synthesis of bioactive molecules. While direct applications of this compound are not extensively reported, its hydrolysis product, 4-tert-butylaniline, is a valuable intermediate in the synthesis of various biologically active compounds. This guide will focus on a practical, two-step synthetic pathway to a potent Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01, which incorporates the 4-tert-butylphenyl moiety.
Introduction
This compound is a readily available chemical intermediate. Its core structure, featuring a tert-butyl group on a phenyl ring, is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as increased metabolic stability and membrane permeability. The primary application of this compound in the synthesis of bioactive molecules involves its role as a protected form of 4-tert-butylaniline. The acetamide group can be readily hydrolyzed under acidic or basic conditions to yield the free amine, which then serves as a versatile building block for the construction of more complex pharmacologically active agents, including enzyme inhibitors and receptor modulators.
Core Application: Synthesis of a BTK Inhibitor Intermediate
A key application of this compound is its conversion to 4-tert-butylaniline, a crucial intermediate for the synthesis of potent enzyme inhibitors. One such example is in the potential synthesis of benzamide-based Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. The 4-tert-butylphenyl group is a feature of the highly selective irreversible BTK inhibitor, N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) [1][2].
This document outlines the synthetic workflow from this compound to a key benzamide intermediate for such inhibitors.
Experimental Workflow
Caption: Synthetic workflow from this compound to a bioactive benzamide.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-tert-Butylaniline
This protocol describes a standard procedure for the acidic hydrolysis of this compound to produce 4-tert-butylaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 6 M solution of hydrochloric acid (approximately 5-10 mL per gram of acetamide).
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to manage the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-tert-butylaniline.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of a Bioactive Benzamide Derivative from 4-tert-Butylaniline
This protocol provides a general method for the amide coupling of 4-tert-butylaniline with a substituted benzoic acid to form a bioactive benzamide, a common core structure in many enzyme inhibitors.
Materials:
-
4-tert-Butylaniline (from Protocol 1)
-
A substituted benzoic acid (e.g., 4-nitrobenzoic acid as a model)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DMF or DCM.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 4-tert-butylaniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-tert-butylphenyl)benzamide derivative.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a model N-(4-tert-butylphenyl)benzamide derivative.
| Reaction Step | Product | Starting Materials | Yield (%) | Key Analytical Data |
| Hydrolysis | 4-tert-Butylaniline | This compound, HCl | Typically >90% | ¹H NMR, ¹³C NMR, MS |
| Amide Coupling | N-(4-tert-butylphenyl)-4-nitrobenzamide | 4-tert-Butylaniline, 4-Nitrobenzoic acid | 70-90% | m.p., ¹H NMR, ¹³C NMR, MS |
The biological activity of the final synthesized molecules is highly dependent on the specific substitutions made. For the highly potent BTK inhibitor CHMFL-BTK-01, the following data has been reported:
| Compound | Target | IC₅₀ (nM) | Cellular Activity (EC₅₀, nM) |
| CHMFL-BTK-01 | BTK | 7 | <30 (BTK Y223 auto-phosphorylation) |
Signaling Pathway
The synthesized benzamide derivatives, such as CHMFL-BTK-01, can act as potent inhibitors of protein kinases. The diagram below illustrates the general signaling pathway inhibited by a BTK inhibitor.
Caption: Inhibition of the B-cell receptor signaling pathway by a BTK inhibitor.
Conclusion
This compound serves as a valuable and practical starting material for the synthesis of bioactive molecules, primarily through its conversion to 4-tert-butylaniline. This key intermediate can be readily incorporated into a variety of molecular scaffolds to generate potent and selective enzyme inhibitors, such as those targeting Bruton's tyrosine kinase. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-tert-Butylphenyl)acetamide as a Reference Standard
Introduction
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the use of well-characterized reference standards is paramount for ensuring the accuracy, precision, and reliability of analytical data. N-(4-tert-Butylphenyl)acetamide is a stable, crystalline solid that serves as an excellent candidate for a secondary reference standard in various analytical applications. Its distinct chemical structure, featuring both polar and non-polar moieties, makes it suitable for use in a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and utilization of this compound as a reference standard. The document outlines its physicochemical properties, detailed protocols for its characterization and use in common analytical workflows, and guidance on handling and storage.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methods. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | IUPAC |
| Synonyms | 4'-tert-Butylacetanilide | - |
| CAS Number | 20330-45-4 | - |
| Molecular Formula | C12H17NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Melting Point | 168-171 °C | [1] |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water. | General Chemical Principles |
| Purity | ≥99.5% (as a reference standard) | [2] |
Qualification of this compound as a Reference Standard
The qualification of a secondary reference standard involves a series of analytical tests to confirm its identity, purity, and suitability for its intended use. This process ensures traceability to a primary reference standard or a well-characterized material.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the N-acetylation of 4-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the N-acetylation of 4-tert-butylaniline to synthesize N-(4-tert-butylphenyl)acetamide. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-acetylation of 4-tert-butylaniline?
A1: The most common and effective acetylating agents are acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower cost and easier handling, while acetyl chloride is more reactive.
Q2: My reaction is sluggish or incomplete. What are the possible causes?
A2: Incomplete reactions can be due to several factors. The steric hindrance from the bulky tert-butyl group on the aniline can slow down the reaction. Ensure you are using a sufficient excess of the acetylating agent and consider increasing the reaction temperature or time. The purity of your starting materials is also crucial; ensure your 4-tert-butylaniline is free of impurities.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A common side product is the di-acetylated aniline, where the acetyl group adds twice to the nitrogen atom. This is more likely to occur with highly reactive acetylating agents like acetyl chloride or under harsh reaction conditions. To minimize di-acetylation, you can use a less reactive agent like acetic anhydride, control the stoichiometry of the reagents carefully, and maintain a moderate reaction temperature.
Q4: What is the best method to purify the this compound product?
A4: Recrystallization is a highly effective method for purifying the solid product. A common and effective solvent system for this is a mixture of ethanol and water.[1] This allows for the removal of unreacted starting materials and soluble impurities. Column chromatography can also be used for purification if recrystallization does not yield a product of the desired purity.
Q5: My purified product is colored. How can I decolorize it?
A5: Colored impurities often arise from oxidation of the aniline starting material. These can typically be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to steric hindrance. - Insufficient amount of acetylating agent. - Reaction time is too short or temperature is too low. - Loss of product during workup or purification. | - Increase the molar excess of the acetylating agent (e.g., 1.2 to 1.5 equivalents). - Increase the reaction temperature and/or prolong the reaction time. Monitor reaction progress by TLC. - Optimize the recrystallization procedure to minimize loss of product in the mother liquor. |
| Incomplete Reaction | - Low reactivity of the aniline due to the bulky tert-butyl group. - Deactivation of the catalyst (if used). - Poor quality of reagents. | - Switch to a more reactive acetylating agent like acetyl chloride. - If using a catalyst, ensure it is fresh and active. - Use freshly distilled or high-purity starting materials. |
| Formation of Byproducts (e.g., Di-acetylation) | - Overly harsh reaction conditions (high temperature). - High reactivity of the acetylating agent. - Incorrect stoichiometry (large excess of acetylating agent). | - Maintain a lower reaction temperature. - Use acetic anhydride instead of acetyl chloride. - Use a stoichiometric amount or a slight excess of the acetylating agent. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the product. - The crude product is highly impure. | - Choose a lower-boiling solvent or solvent mixture. - Purify the crude product by another method, such as column chromatography, before recrystallization. |
| Difficulty in Inducing Crystallization | - The solution is not sufficiently saturated. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce nucleation. |
Experimental Protocols
Protocol 1: Catalyst-Free N-Acetylation with Acetic Anhydride
This protocol is an environmentally friendly and efficient method that avoids the use of solvents and catalysts.[3]
Materials:
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4-tert-butylaniline
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Acetic anhydride
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Round-bottom flask (50 mL)
-
Magnetic stirrer
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Ether
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Filtration apparatus
Procedure:
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In a 50 mL round-bottom flask, combine 4-tert-butylaniline (1 mmol) and acetic anhydride (1.2 mmol).
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Stir the mixture at room temperature. The reaction is typically complete within 5-15 minutes.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, dissolve the reaction mixture in ether (5 mL).
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Allow the solution to stand at room temperature for approximately 1 hour to allow for the crystallization of the product.
-
Collect the crystalline product by filtration.
Expected Yield: ~92%[3]
Protocol 2: N-Acetylation with Acetyl Chloride and a Base
This method utilizes the higher reactivity of acetyl chloride and is suitable for less reactive anilines. A base is used to neutralize the HCl byproduct.
Materials:
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4-tert-butylaniline
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Acetyl chloride
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Pyridine (or another suitable base)
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Anhydrous dichloromethane (DCM)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve 4-tert-butylaniline (1 equivalent) in anhydrous DCM.
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Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation of 4-tert-butylaniline
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetic Anhydride | None | None | Room Temperature | 5 | 92 | [3] |
| Acetic Anhydride | None | Water | Room Temperature | 5 | 90 | [3] |
| Acetic Anhydride | None | Dichloromethane | Room Temperature | 5 | 81 | [3] |
| Acetic Anhydride | None | Chloroform | Room Temperature | 5 | 79 | [3] |
| Acetic Anhydride | None | Tetrahydrofuran | Room Temperature | 6 | 75 | [3] |
Visualizations
Caption: A general experimental workflow for the N-acetylation of 4-tert-butylaniline.
Caption: A logical workflow for troubleshooting low yield in the N-acetylation reaction.
References
Identifying and removing byproducts in "N-(4-tert-Butylphenyl)acetamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-tert-Butylphenyl)acetamide. Our aim is to facilitate the identification and removal of common byproducts encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are typically unreacted starting material (4-tert-butylaniline) and the diacetylated product (N,N-diacetyl-4-tert-butylaniline). The formation of the diacetylated byproduct is favored by conditions such as the use of excess acetic anhydride or elevated reaction temperatures.
Q2: How can I minimize the formation of the diacetylated byproduct?
A2: To minimize diacetylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the aniline starting material relative to the acetylating agent can help ensure complete consumption of the acetylating agent, thereby preventing over-acetylation. Additionally, maintaining a moderate reaction temperature and shorter reaction times can also disfavor the formation of the diacetylated product.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most effective and commonly used purification techniques are recrystallization and column chromatography. Recrystallization from a mixed solvent system, such as ethanol/water, is often successful in removing both unreacted starting material and the diacetylated byproduct. For more challenging separations or to achieve very high purity, flash column chromatography using a silica gel stationary phase is recommended.
Q4: My purified this compound appears colored. What is the cause and how can it be resolved?
A4: A colored product often indicates the presence of trace oxidized impurities originating from the 4-tert-butylaniline starting material. These colored impurities can typically be removed by treating a solution of the crude product with activated charcoal prior to the final crystallization step. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Acetic Anhydride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Acetic anhydride readily reacts with water, which will reduce the amount available for the acetylation reaction. |
| Product Loss During Workup | Significant product loss can occur during aqueous washes if the product has some water solubility. Minimize the volume of water used for extractions and consider back-extracting the aqueous layers with the organic solvent. |
| Inefficient Crystallization | If the yield after recrystallization is low, it's possible that too much solvent was used. Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is fully saturated at the boiling point of the solvent and cooled slowly to maximize crystal formation. |
Problem 2: Presence of Impurities in the Final Product
This guide will help you identify and address common impurities based on analytical data.
Caption: Workflow for byproduct identification.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~7.4 (d, 2H), ~7.3 (d, 2H), ~7.2 (br s, 1H, NH), ~2.1 (s, 3H), ~1.3 (s, 9H) | ~168 (C=O), ~147 (C-NH), ~135 (C-tBu), ~126 (Ar-CH), ~120 (Ar-CH), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃), ~24 (CH₃) | 3300-3250 (N-H stretch), 1660 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) | 191 (M⁺), 149, 134, 106, 91 |
| 4-tert-Butylaniline [1] | ~7.2 (d, 2H), ~6.6 (d, 2H), ~3.6 (br s, 2H, NH₂), ~1.3 (s, 9H) | ~144 (C-NH₂), ~140 (C-tBu), ~126 (Ar-CH), ~114 (Ar-CH), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃) | 3450, 3360 (N-H stretch), 1620 (N-H bend) | 149 (M⁺), 134, 106, 91 |
| N,N-diacetyl-4-tert-butylaniline | ~7.4 (d, 2H), ~7.2 (d, 2H), ~2.4 (s, 6H), ~1.3 (s, 9H) | ~172 (C=O), ~148 (C-N), ~140 (C-tBu), ~128 (Ar-CH), ~126 (Ar-CH), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃), ~26 (CH₃) | 1700, 1680 (C=O stretches) | 233 (M⁺), 191, 149, 134 |
| Technique | Stationary Phase | Mobile Phase | Expected Rf / Retention Time Order |
| TLC | Silica Gel | Hexane:Ethyl Acetate (3:1) | 4-tert-Butylaniline > N,N-diacetyl-4-tert-butylaniline > this compound |
| GC-MS | Non-polar (e.g., DB-5) | - | 4-tert-Butylaniline < this compound < N,N-diacetyl-4-tert-butylaniline |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the acetylation of 4-tert-butylaniline.
Materials:
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4-tert-Butylaniline
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Acetic Anhydride
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Pyridine (optional, as a base and catalyst)
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Dichloromethane (or other suitable solvent)
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1 M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in dichloromethane.
-
If using, add pyridine (1.1 eq).
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Cool the solution in an ice bath.
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Slowly add acetic anhydride (1.05 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Typical Yield: 85-95% (crude)
Purification by Recrystallization
Caption: Workflow for purification by recrystallization.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove insoluble impurities and charcoal.
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To the hot filtrate, add hot water dropwise until the solution becomes persistently cloudy.
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Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
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Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
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Dry the crystals to obtain pure this compound.
Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The optimal solvent system should be determined by TLC analysis.
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
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Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
How to resolve "N-(4-tert-Butylphenyl)acetamide" oiling out during recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the recrystallization of N-(4-tert-Butylphenyl)acetamide, with a specific focus on preventing the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a non-crystalline separation process that can occur during recrystallization. Instead of forming solid crystals, the dissolved compound separates from the solution as a liquid phase, which is often immiscible with the solvent.[1] This oily layer contains the compound of interest, but it is not in a purified, crystalline form and may trap impurities.[2]
Q2: What causes this compound to oil out?
A2: Several factors can contribute to the oiling out of this compound:
-
High Supersaturation: If the solution becomes supersaturated too quickly, the solute molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a liquid.[1][3]
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Low Melting Point: While this compound has a relatively high melting point (168-170°C), the presence of significant impurities can lower this melting point, a phenomenon known as freezing-point depression.[4][5] If the depressed melting point is below the temperature of the solution when saturation is reached, the compound will separate as a liquid.[2][4]
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Inappropriate Solvent Choice: Using a solvent that is too non-polar or in which the compound is excessively soluble can lead to oiling out.[4] For acetanilide derivatives, an ethanol-water mixture is often a suitable solvent system.[1][4]
Q3: Why is oiling out a problem for purification?
A3: Oiling out is detrimental to the purification process for several reasons:
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Poor Purification: The oily phase can act as a solvent for impurities, which then become trapped when the oil eventually solidifies.[2]
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Amorphous Product: The solidified oil is often amorphous rather than crystalline, which can affect its physical properties and downstream processing.
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Difficult Handling: The sticky, often viscous nature of the oil can make it difficult to handle and isolate.[1]
Troubleshooting Guide: Resolving Oiling Out of this compound
This guide provides a systematic approach to troubleshooting and preventing oiling out during the recrystallization of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Melting Point | 168-170 °C |
| Appearance | Off-white to light brown solid |
Qualitative Solubility Profile
The following table provides a general guide to the solubility of this compound in common laboratory solvents. This is based on the principle of "like dissolves like" and data for structurally similar compounds like acetanilide.[1][6]
| Solvent | Polarity | Solubility (at Room Temp) | Solubility (at Boiling Point) |
| Water | High | Low | Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Acetone | Medium | High | High |
| Ethyl Acetate | Medium | High | High |
| Dichloromethane | Medium | High | High |
| Hexane | Low | Low | Low |
An ethanol-water mixture is a recommended starting point for the recrystallization of this compound, as it provides a good balance of solubility at high temperatures and insolubility at low temperatures.[1][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the oiling out of this compound.
Caption: A flowchart for troubleshooting the oiling out of this compound.
Experimental Protocols
Recommended Recrystallization Protocol for this compound using an Ethanol-Water System
This protocol is a starting point and may require optimization based on the purity of the starting material.
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir to facilitate dissolution.
-
-
Addition of Anti-Solvent:
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While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
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Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]
-
-
Cooling and Crystallization:
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Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any soluble impurities adhering to the crystal surface.
-
Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass for final drying.
-
Troubleshooting Steps in Detail
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If Oiling Out Occurs:
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Reheat the solution until the oil redissolves.
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Add more of the primary solvent (ethanol in this case) to decrease the saturation of the solution.
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Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire setup to cool to room temperature.
-
-
If No Crystals Form:
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Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, small crystal to the solution. This "seed crystal" will act as a template for other crystals to grow on.
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Concentrate the Solution: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.
-
-
If the Product is Still Impure:
-
Activated Charcoal: If your product is colored, it may be due to impurities. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration before cooling the solution to crystallize the product.[5]
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Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
References
Technical Support Center: Improving the Purity of N-(4-tert-Butylphenyl)acetamide through Repeated Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(4-tert-Butylphenyl)acetamide via repeated crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of repeated crystallization for this compound?
A1: The primary goal is to systematically remove impurities from a crude sample of this compound to obtain a product with high purity. Each crystallization step selectively isolates the desired compound, leaving impurities behind in the mother liquor.[1][2] This process relies on the principle that the target compound and its impurities have different solubility profiles in a chosen solvent system.[1][2]
Q2: What are the most likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis, which commonly involves the acetylation of 4-tert-butylaniline with acetic anhydride. Potential impurities include:
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Unreacted 4-tert-butylaniline: If the acetylation reaction does not go to completion.
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Acetic acid: A byproduct of the reaction and can also result from the hydrolysis of acetic anhydride.
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Diacetylated product (N,N-diacetyl-4-tert-butylaniline): Over-acetylation can occur, especially under forcing reaction conditions.
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Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Q3: How does repeated crystallization affect the yield and purity of the final product?
A3: With each successive crystallization, the purity of this compound generally increases as impurities are progressively removed. However, this increase in purity is often accompanied by a decrease in yield. A portion of the desired product will remain dissolved in the mother liquor at each step, leading to material loss.[1] It is a trade-off between achieving the desired purity and maximizing the recovery of the compound.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: Based on the amide functional group and the overall polarity of the molecule, ethanol or an ethanol-water mixture is a good starting point.[3] Amides often exhibit good solubility in hot polar protic solvents like ethanol and lower solubility at colder temperatures, which is the ideal characteristic for a recrystallization solvent.[2]
Q5: How can I assess the purity of my this compound after each crystallization step?
A5: The most common and accessible method for assessing purity in a teaching or research lab is by measuring the melting point range of the crystals. A pure compound will have a sharp melting point range (typically less than 2°C) that corresponds to the literature value (168-170°C for this compound). As the purity increases with repeated crystallizations, the melting point range should become narrower and closer to the literature value.[4] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Troubleshooting Guides
Problem: Low or No Crystal Formation Upon Cooling
| Possible Cause | Solution |
| Solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly.[1] |
| Nucleation is slow. | 1. Scratch the inner surface of the flask at the liquid-air interface with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound to induce crystallization. |
| The compound is too soluble in the chosen solvent. | If crystals do not form even after concentrating the solution and attempting to induce nucleation, the solvent may be too good. A different solvent or a solvent pair (e.g., ethanol-water) should be tested. |
Problem: Oiling Out (Formation of an oil instead of crystals)
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | This is less likely for this compound (m.p. 168-170°C) with common solvents but can occur with very high-boiling point solvents. Select a solvent with a lower boiling point. |
| The solution is supersaturated to a very high degree, or the cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like column chromatography before recrystallization. |
Problem: Poor Recovery of Crystals
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][6] |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] |
| Crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[6] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.[1] |
Problem: Crystals are Colored
| Possible Cause | Solution |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[7] |
| Oxidation of the starting material or product. | Ensure that the synthesis and purification are carried out in a timely manner and consider using an inert atmosphere if the compound is particularly sensitive to oxidation. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Sparingly Soluble | Poor as a single solvent; good as an anti-solvent with ethanol. |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Potentially too soluble, may lead to low recovery. |
| Hexane | Insoluble | Insoluble | Good for washing the final product to remove non-polar impurities. |
| Toluene | Sparingly Soluble | Soluble | Potentially suitable, but higher boiling point than ethanol. |
Note: This data is based on the general solubility properties of aromatic amides. Experimental verification is recommended for optimal results.
Table 2: Expected Purity and Yield Trends with Repeated Crystallization
| Crystallization Step | Expected Purity (Melting Point Range) | Expected Yield |
| Crude Product | Broad and depressed (e.g., 160-167°C) | 100% (starting material) |
| 1st Recrystallization | Narrower range, closer to literature value (e.g., 166-169°C) | High |
| 2nd Recrystallization | Sharper range, very close to literature value (e.g., 168-170°C) | Moderate |
| 3rd Recrystallization | Sharp, consistent with literature value (e.g., 169-170°C) | Lower |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating and stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a gravity funnel with fluted filter paper and a receiving Erlenmeyer flask. Filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Protocol 2: Two-Solvent Recrystallization from Ethanol-Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
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Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol-water mixture for washing.
Visualizations
Caption: Workflow for the purification of this compound by repeated crystallization.
Caption: Troubleshooting logic for issues with crystal formation during recrystallization.
References
Addressing incomplete conversion of 4-tert-butylaniline in acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acetylation of 4-tert-butylaniline.
Troubleshooting Incomplete Conversion of 4-tert-butylaniline
Incomplete conversion during the acetylation of 4-tert-butylaniline to N-(4-tert-butylphenyl)acetamide is a common issue that can arise from several factors. This guide provides a structured approach to troubleshooting and optimizing your reaction for a higher yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete acetylation of 4-tert-butylaniline?
A1: Incomplete conversion is often due to one or more of the following factors:
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Insufficiently reactive acetylating agent: The purity and reactivity of the acetylating agent (e.g., acetic anhydride) are crucial. Over time, acetic anhydride can hydrolyze to acetic acid, which is less reactive.
-
Steric hindrance: The bulky tert-butyl group on the aniline ring can sterically hinder the approach of the acetylating agent to the amino group, slowing down the reaction rate.[1]
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Suboptimal reaction conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction's progress.
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Inadequate mixing: If the reactants are not properly mixed, localized concentration gradients can lead to incomplete reactions.
-
Presence of water: Water will react with the acetic anhydride, reducing the amount available for the acetylation of the amine.
Q2: My reaction has stalled, and I still see starting material. How can I drive the reaction to completion?
A2: If your reaction appears to have stalled, consider the following interventions:
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Increase the reaction temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance. However, be cautious of potential side reactions at higher temperatures.
-
Extend the reaction time: Sterically hindered anilines may require longer reaction times for complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Add a catalyst: A base catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the rate of acetylation.[2][3] Pyridine also acts as a solvent and a scavenger for the acetic acid byproduct.[3][4]
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Increase the stoichiometry of the acetylating agent: Using a slight excess of the acetylating agent can help shift the equilibrium towards the product.[1][3]
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A common side product is the diacetylated aniline, where the acetyl group adds to the nitrogen of the initially formed acetamide. While less common with sterically hindered anilines, it can occur under forcing conditions. To minimize this, use a stoichiometric amount of the acetylating agent and control the reaction temperature.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected yield of this compound under different hypothetical reaction conditions. This data is illustrative and actual yields may vary.
| Entry | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetic Anhydride | None | Acetic Acid | 100 | 2 | 70-80 |
| 2 | Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | 50 | 1 | 85-95 |
| 3 | Acetic Anhydride | Pyridine | Pyridine | Room Temp | 4 | 90-98 |
| 4 | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp | 2 | >95 |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This method is effective for sterically hindered anilines due to the catalytic role of pyridine.
Materials:
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4-tert-butylaniline
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Acetic anhydride (freshly opened or distilled)
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Pyridine (dry)
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Toluene
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Dichloromethane or Ethyl Acetate
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1 M Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-tert-butylaniline (1.0 equivalent) in dry pyridine (5-10 mL per mmol of aniline).[2]
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution.[2]
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2][3]
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Quench the reaction by the slow addition of methanol.
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Remove the pyridine by co-evaporation with toluene under reduced pressure.[3]
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Dissolve the residue in dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[2]
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Purify the product by recrystallization.
Protocol 2: Purification by Recrystallization from Ethanol/Water
Materials:
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Crude this compound
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Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
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While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
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Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature to allow for the formation of large crystals.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of a cold ethanol/water mixture.[5]
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Dry the crystals to a constant weight.
Visualizations
Troubleshooting Workflow for Incomplete Acetylation
Caption: A flowchart for troubleshooting incomplete acetylation.
Logical Relationship of Key Reaction Parameters
Caption: Interplay of factors affecting the acetylation outcome.
References
Minimizing side reactions in the synthesis of "N-(4-tert-Butylphenyl)acetamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of N-(4-tert-Butylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions during the N-acetylation of 4-tert-butylaniline include:
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Diacetylation: Formation of N,N-diacetyl-4-tert-butylaniline, where the nitrogen atom of the amine is acetylated twice. This can occur under harsh reaction conditions or with a large excess of the acetylating agent.[1]
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O-Acetylation (if applicable): If the starting material contains hydroxyl groups, O-acetylation can compete with the desired N-acetylation.
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Hydrolysis: The product, this compound, can be hydrolyzed back to 4-tert-butylaniline and acetic acid, particularly in the presence of strong acids or bases and water.[2][3]
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Oxidation: The starting material, 4-tert-butylaniline, is susceptible to oxidation, which can lead to the formation of colored impurities. This is more likely if the reaction is exposed to air for extended periods, especially at elevated temperatures.[4]
Q2: How can I monitor the progress of the reaction to minimize side product formation?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material (4-tert-butylaniline), you can observe the consumption of the reactant and the formation of the product. The reaction should be stopped once the starting amine is no longer visible to avoid the formation of degradation or side products from prolonged reaction times or exposure to heat.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods are:
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Recrystallization: This is often the preferred method for purifying solid this compound. A common solvent system is a mixture of ethanol and water, which allows for good recovery of the purified product.[5][6]
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Column Chromatography: For separating the desired product from impurities with similar solubility, column chromatography using silica gel is a reliable technique. The choice of eluent (solvent system) is critical and should be optimized using TLC to achieve good separation.
Q4: My final product is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?
A4: A colored product often indicates the presence of oxidized impurities formed from the 4-tert-butylaniline starting material.[4] These colored impurities can often be removed by treating a solution of the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the stoichiometry of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is appropriate. A slight excess (1.1-1.2 equivalents) is often used. - Increase the reaction temperature or prolong the reaction time, monitoring closely with TLC to avoid degradation. - Consider the use of a catalyst, such as a mild acid (e.g., acetic acid) or a non-nucleophilic base (e.g., pyridine), to facilitate the reaction.[7] |
| Product Loss During Workup | - During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the amide product. - When performing extractions, use the appropriate solvent and perform multiple extractions with smaller volumes for better recovery. |
| Inefficient Crystallization | - Ensure the recrystallization solvent is not too soluble for the product at low temperatures. - Cool the solution slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities. - Concentrate the mother liquor and attempt a second crystallization to recover more product. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification (TLC/Spectroscopy) | Mitigation and Removal |
| Unreacted 4-tert-butylaniline | - A spot on the TLC plate corresponding to the starting material. - Characteristic N-H stretching bands in the IR spectrum and aromatic proton signals in the 1H NMR spectrum. | - Ensure the reaction goes to completion by optimizing reaction time and temperature. - Use a slight excess of the acetylating agent. - Purify via column chromatography or recrystallization. |
| Diacetylated Product | - A less polar spot on the TLC compared to the desired product. - Absence of an N-H proton signal in the 1H NMR spectrum. | - Use a stoichiometric amount of the acetylating agent or add it dropwise to the reaction mixture. - Avoid high reaction temperatures and prolonged reaction times. - Recrystallization can sometimes selectively crystallize the mono-acetylated product. Diacetylated product can be hydrolyzed back to the desired product under controlled aqueous conditions.[1] |
| Acetic Acid/Anhydride | - Acidic residue, potentially detectable by a change in pH of the workup solution. | - Perform a wash with a mild base solution (e.g., saturated sodium bicarbonate) during the workup.[4] |
| Colored Oxidation Products | - Visible discoloration of the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - Use freshly distilled 4-tert-butylaniline. - Treat the crude product with activated charcoal during recrystallization.[4] |
Data Presentation
Table 1: Comparison of Acetylating Agents on Product Yield and Purity
| Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (by NMR, %) |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 100 | 1 | 85-95 | >95 |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2 | 90-98 | >97 |
| Acetic Anhydride | None | None (Neat) | 120 | 0.5 | 80-90 | >90 |
Note: The values presented are typical for acetylation of anilines and may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Acetylation with Acetic Anhydride
Materials:
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4-tert-butylaniline
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Acetic anhydride
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Glacial acetic acid
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Sodium acetate
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Hydrochloric acid
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Ethanol
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Activated charcoal (optional)
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Deionized water
Procedure:
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In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
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To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
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Add a solution of sodium acetate (0.5 eq) in water to the reaction mixture.
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Heat the mixture to reflux (approximately 100-115°C) and monitor the reaction by TLC.
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Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
-
Purification by Recrystallization:
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Dissolve the crude product in a minimal amount of hot ethanol.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities.
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Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
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Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Challenges in the purification of "N-(4-tert-Butylphenyl)acetamide" and solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-(4-tert-Butylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and flash column chromatography. For crystalline solids, recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for larger quantities. Flash column chromatography is highly effective for separating the target compound from impurities with different polarities and is suitable for a wide range of sample sizes.
Q2: What are the likely impurities in a crude sample of this compound synthesized from 4-tert-butylaniline and acetic anhydride?
A2: The primary impurities in a crude sample of this compound are typically:
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Unreacted 4-tert-butylaniline: The starting amine may be present if the acetylation reaction does not go to completion.
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Acetic acid: This is a byproduct of the reaction when using acetic anhydride and can also be present from the hydrolysis of any remaining acetic anhydride.
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Diacetylated byproduct: Although less common, over-acetylation of the starting amine can occur under certain reaction conditions.
Q3: My purified this compound appears as an oil or fails to crystallize. What could be the issue?
A3: Oiling out or failure to crystallize during recrystallization can be caused by several factors:
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Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.
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Presence of impurities: Certain impurities can inhibit crystal lattice formation.
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Cooling the solution too quickly: Rapid cooling can lead to supersaturation and oiling out rather than crystallization.
To resolve this, try scratching the inside of the flask with a glass rod to induce crystallization, adding a seed crystal of the pure compound, or re-dissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. If the problem persists, a different recrystallization solvent or column chromatography may be necessary.
Q4: After purification, the yield of my this compound is very low. What are the potential causes and solutions?
A4: Low recovery can stem from several steps in the purification process:
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During recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution. Also, premature crystallization during hot filtration can lead to product loss.
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During column chromatography: Improper selection of the eluent can lead to poor separation or co-elution of the product with impurities. Additionally, using a column with too large or too small a diameter for the amount of sample can affect separation efficiency and recovery.
To improve your yield, optimize the solvent volume in recrystallization and ensure slow cooling. For chromatography, carefully select your solvent system based on TLC analysis to achieve good separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane solution) until the compound dissolves. |
| Compound "oils out" upon cooling. | The solution is cooling too rapidly, or the solvent is not ideal. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. If the problem persists, try a different solvent system. |
| No crystals form upon cooling. | The solution is not saturated, or it is supersaturated. | If the solution is not saturated, evaporate some of the solvent. If it is supersaturated, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. |
| Low recovery of purified crystals. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation before filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Adjust the polarity of the eluent. A good starting point for this compound is a mixture of ethyl acetate and hexane. Vary the ratio to achieve a target Rf value of ~0.3 for the desired compound.[1] |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in your ethyl acetate/hexane mixture. |
| Cracking or channeling of the silica gel. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
Table 1: Illustrative Solubility Data for this compound
Disclaimer: The following data is illustrative and serves as a guideline for solvent selection. Actual solubility should be determined experimentally.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) |
| Water | Polar Protic | 25 | Insoluble |
| Hexane | Non-polar | 25 | Sparingly Soluble |
| Toluene | Non-polar | 25 | Soluble |
| Dichloromethane | Polar Aprotic | 25 | Very Soluble |
| Ethyl Acetate | Polar Aprotic | 25 | Very Soluble |
| Acetone | Polar Aprotic | 25 | Very Soluble |
| Ethanol | Polar Protic | 25 | Soluble |
| Methanol | Polar Protic | 25 | Soluble |
Table 2: Example TLC Data for Purification of this compound
Solvent System: 20% Ethyl Acetate in Hexane
| Compound | Approximate Rf Value |
| 4-tert-butylaniline (starting material) | 0.5 - 0.6 |
| This compound (product) | 0.3 - 0.4 |
| Acetic Acid (byproduct) | ~0.0 (streaking from baseline) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
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Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of approximately 0.3 for this compound.[1]
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Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
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Elution: Begin elution with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Optimizing HPLC Separation of N-(4-tert-Butylphenyl)acetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of N-(4-tert-Butylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the analysis of this compound?
A1: For initial method development, a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is recommended. A good starting point is an isocratic elution with a 50:50 (v/v) mixture of water and acetonitrile, at a flow rate of 1.0 mL/min. UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is appropriate.
Q2: Is this compound acidic, basic, or neutral, and how does this affect mobile phase selection?
A2: this compound is considered a neutral compound under typical HPLC conditions. The amide functional group is very weakly basic, with the pKa of the conjugate acid being very low (the pKa of N-phenylacetamide's conjugate acid is approximately 0.5)[1][2]. This means it is not significantly protonated or deprotonated within the typical HPLC pH range of 2 to 8. Therefore, unlike with acidic or basic compounds, adjusting the mobile phase pH to control ionization and retention is not the primary strategy for this analyte.[3] Optimization will primarily focus on the type and proportion of the organic solvent to achieve the desired retention and separation from potential impurities.
Q3: What are the most common impurities I might encounter when analyzing this compound?
A3: Common impurities can stem from the synthesis process and may include unreacted starting materials such as 4-tert-butylaniline and acetylating agents (e.g., acetic anhydride or acetyl chloride). Side products or degradation products could also be present.
Q4: Which organic solvent is better for this analysis: acetonitrile or methanol?
A4: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides different selectivity compared to methanol. It is advisable to screen both solvents during method development to determine which provides the best resolution between this compound and any impurities.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What could be the cause and how can I fix it?
A: Peak tailing for a neutral compound like this compound can be caused by several factors:
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Secondary Interactions: Even though the amide is neutral, it can have secondary interactions with active sites (silanols) on the silica-based stationary phase.
-
Solution: Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can help to suppress the ionization of residual silanol groups on the column packing, thereby reducing peak tailing.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can cause poor peak shapes.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.
-
Problem 2: Insufficient Resolution
Q: I am not able to separate this compound from a closely eluting impurity. What steps can I take to improve the resolution?
A: To improve resolution, you can modify the mobile phase composition:
-
Adjust the Organic Solvent Percentage: Decreasing the percentage of the organic solvent (e.g., from 50% ACN to 45% ACN) will increase the retention time of both peaks, which may lead to better separation. Conversely, if the peaks are very retained, a slight increase in the organic content might improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
Introduce a Gradient: If isocratic elution does not provide adequate separation, a shallow gradient elution can be employed. Starting with a lower percentage of organic solvent and gradually increasing it can help to separate closely eluting compounds.
-
Modify the Mobile Phase pH: Although the analyte is neutral, a slight adjustment of the mobile phase pH (e.g., using a phosphate buffer at pH 3.0 or pH 7.0) might affect the retention of ionizable impurities, thus improving the overall separation.
Problem 3: Unstable Retention Times
Q: The retention time for my analyte is shifting between injections. What is causing this?
A: Retention time instability can be due to several factors:
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Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Ensure accurate measurement of solvents and additives. If using a buffer, make sure it is properly prepared and within its effective buffering range.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Pump Issues: Leaks in the HPLC pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time variability.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from its potential impurities.
1. Initial Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Elution: Isocratic
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
2. Optimization of Organic Solvent Percentage:
- Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 60%, 55%, 50%, 45%, 40%).
- Monitor the retention time, peak shape (asymmetry), and resolution between the main peak and any impurities.
- Select the percentage that provides adequate retention (typically a retention factor, k', between 2 and 10) and the best initial separation.
3. Evaluation of Organic Modifier:
- Repeat the optimal isocratic run from step 2 using methanol as the organic solvent.
- Compare the chromatograms obtained with acetonitrile and methanol to assess any changes in selectivity and resolution.
4. pH Screening (for impurity separation):
- Prepare mobile phases with different pH values. For example:
- 0.1% Formic Acid in Water (pH ~2.7)
- 20 mM Phosphate Buffer (pH 7.0)
- Run the analysis using the optimal organic solvent and percentage determined in the previous steps with these modified aqueous phases.
- Evaluate the impact on the resolution between the analyte and impurities.
5. Gradient Optimization (if necessary):
- If isocratic elution is insufficient, develop a linear gradient. A good starting point is a gradient from 30% to 70% acetonitrile over 15 minutes.
- Adjust the gradient slope and time to optimize the separation of all components.
Data Presentation
The following tables present illustrative data on how mobile phase composition can affect the chromatographic parameters for this compound and a hypothetical impurity.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
| % Acetonitrile (v/v) | Retention Time (min) - this compound | Retention Time (min) - Impurity A | Resolution (Rs) |
| 60 | 2.5 | 2.3 | 0.8 |
| 50 | 4.2 | 3.9 | 1.6 |
| 40 | 7.8 | 7.1 | 1.9 |
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Mobile Phase (50:50 Organic:Water) | Retention Time (min) - this compound | Peak Asymmetry |
| Acetonitrile | 4.2 | 1.2 |
| Methanol | 5.5 | 1.1 |
Table 3: Effect of Mobile Phase pH on Separation
| Aqueous Phase | Retention Time (min) - this compound | Retention Time (min) - Impurity B (hypothetical acidic impurity) | Resolution (Rs) |
| Water | 4.2 | 4.0 | 1.1 |
| 0.1% Formic Acid (pH 2.7) | 4.3 | 4.8 | 2.5 |
| 20 mM Phosphate Buffer (pH 7.0) | 4.1 | 3.5 | 3.2 |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for mobile phase optimization.
References
Interpreting unexpected peaks in the NMR spectrum of "N-(4-tert-Butylphenyl)acetamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of N-(4-tert-Butylphenyl)acetamide.
Troubleshooting Guide: Unexpected NMR Peaks
The appearance of unexpected signals in your NMR spectrum can arise from various sources, including residual solvents, starting materials, side-products, or degradation of the sample. This guide provides a systematic approach to identifying these extraneous peaks.
Initial Assessment:
-
Confirm Expected Peaks: First, verify the presence and correct chemical shifts of the signals corresponding to this compound.
-
Solvent Residual Peaks: Identify the residual solvent peak in your spectrum and check for other known solvent impurity peaks.
-
Integration and Multiplicity: Analyze the integration and splitting patterns of the unexpected peaks. Do they correspond to a plausible structure?
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, typical values in CDCl3 are provided in the tables below.
Q2: I see a singlet around 1.56 ppm in my 1H NMR spectrum. What is it?
A2: A peak at approximately 1.56 ppm in CDCl3 is very commonly attributed to residual water (H2O) in the NMR solvent or sample. Its chemical shift can be variable and it often appears as a broad singlet.
Q3: My spectrum shows peaks that suggest unreacted starting material. What should I look for?
A3: If the starting material, 4-tert-butylaniline, is present, you would expect to see a broad singlet for the -NH2 protons (typically around 3.5-4.0 ppm, but this can vary and exchange with D2O) and characteristic aromatic signals that differ from the product. Acetic anhydride, if present in excess, would show a sharp singlet around 2.2 ppm.
Q4: Could I have formed a diacetylated product? What would its NMR signals look like?
A4: Over-acylation can lead to the formation of N,N-diacetyl-4-tert-butylaniline. In this case, you would lose the N-H proton signal, and the acetyl methyl signal would likely shift slightly. The aromatic signals would also be expected to shift due to the change in the electronic environment of the nitrogen substituent.
Q5: What if my product has hydrolyzed? What peaks would I see?
A5: Hydrolysis of the amide bond would regenerate 4-tert-butylaniline and produce acetic acid. Therefore, you would observe peaks for both of these species in your spectrum. Acetic acid has a characteristic carboxylic acid proton signal which is a broad singlet far downfield (typically >10 ppm) and a methyl singlet around 2.1 ppm.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts for this compound in CDCl3
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH3)3 | ~1.31 | s | 9H |
| -C(O)CH3 | ~2.16 | s | 3H |
| Aromatic H (ortho to NH) | ~7.45 | d | 2H |
| Aromatic H (meta to NH) | ~7.33 | d | 2H |
| -NH | ~7.2-7.5 (broad) | s | 1H |
Table 2: Expected 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon | Chemical Shift (ppm) |
| -C(C H3)3 | ~31.4 |
| -C (CH3)3 | ~34.4 |
| -C(O)C H3 | ~24.5 |
| Aromatic CH (meta to NH) | ~126.0 |
| Aromatic CH (ortho to NH) | ~120.0 |
| Aromatic C-NH | ~135.5 |
| Aromatic C-C(CH3)3 | ~146.5 |
| C =O | ~168.5 |
Table 3: Common Impurities and their Approximate 1H NMR Chemical Shifts in CDCl3
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Water | H2O | ~1.56 | s (broad) |
| Acetone | CH3 | ~2.17 | s |
| Acetic Acid | CH3 | ~2.10 | s |
| COOH | >10 | s (broad) | |
| Acetic Anhydride | CH3 | ~2.20 | s |
| 4-tert-Butylaniline | -C(CH3)3 | ~1.29 | s |
| -NH2 | ~3.6 (broad) | s | |
| Aromatic H | ~6.6-7.2 | m | |
| Dichloromethane | CH2Cl2 | ~5.30 | s |
| Ethyl Acetate | -CH3 | ~1.26 | t |
| -CH2- | ~4.12 | q | |
| -C(O)CH3 | ~2.05 | s | |
| Hexane | CH2, CH3 | ~0.88, ~1.26 | m |
| Toluene | CH3 | ~2.36 | s |
| Aromatic H | ~7.1-7.3 | m |
Experimental Protocols
Standard NMR Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonicate for a few minutes.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool placed in the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.
Visualization of Potential Species in the NMR Tube
Caption: Relationship between this compound and potential impurities.
Validation & Comparative
A Comparative Guide to Purity Validation of N-(4-tert-Butylphenyl)acetamide using HPLC-UV
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of N-(4-tert-Butylphenyl)acetamide against other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessments.
Quantitative Data Summary
The following table summarizes the performance of HPLC-UV compared to alternative methods for the purity analysis of this compound. The data presented is a representative compilation based on typical performance characteristics of these analytical techniques.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% (for quantification) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% (for impurities) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% (for impurities) |
| Analysis Time per Sample | 15 - 30 minutes | 30 - 60 minutes | 5 - 15 minutes |
| Specificity | High | Very High | High (structural confirmation) |
| Typical Impurities Detected | Starting materials (4-tert-butylaniline, acetic anhydride), by-products (di-acetylated species), degradation products.[1][] | Volatile impurities, residual solvents. | Structural isomers, process-related impurities. |
Detailed Experimental Protocol: HPLC-UV Method
This section outlines a validated reverse-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 10% A
-
2-15 min: 10% to 90% A
-
15-18 min: 90% A
-
18-20 min: 90% to 10% A
-
20-25 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 245 nm (based on the UV absorbance of the acetanilide chromophore).
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a concentration of 0.1 mg/mL.[3]
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of methanol to obtain a concentration of 0.1 mg/mL.[3]
-
Blank Solution: Use methanol.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] This is demonstrated by the resolution of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 50-150% of the target concentration should be used.[5]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]
4. Data Analysis:
The purity of the sample is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow for HPLC-UV Purity Validation
Caption: Workflow for HPLC-UV Purity Validation.
Decision Tree for Analytical Method Selection
Caption: Selecting an Analytical Method.
References
Confirming the Identity of N-(4-tert-Butylphenyl)acetamide: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized compounds is a critical step in ensuring data integrity and advancing scientific discovery. This guide provides a comparative analysis of mass spectrometry for the confirmation of "N-(4-t-butylphenyl)acetamide" and explores alternative analytical methods, supported by experimental data and detailed protocols.
Introduction to N-(4-tert-Butylphenyl)acetamide
This compound is an aromatic amide of interest in various chemical and pharmaceutical research areas. Its structural confirmation is paramount for proceeding with further studies. Mass spectrometry stands as a primary tool for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. This guide will delve into the expected mass spectral behavior of this compound and compare its identification by mass spectrometry with other relevant analytical techniques.
Mass Spectrometry for Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular weight is 191.27 g/mol . Therefore, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum is expected at an m/z of 191.
Predicted Fragmentation Pattern
Based on the general principles of mass spectrometry and the known fragmentation patterns of amides and aromatic compounds, a predicted fragmentation pathway for this compound is outlined below.[1][2][3] The stability of the tert-butyl carbocation is a significant driving force in the fragmentation process.
A primary fragmentation pathway involves the cleavage of the amide bond (α-cleavage), which can occur in two ways:
-
Pathway A: Loss of the acetyl group. Cleavage of the N-CO bond would lead to the formation of the 4-tert-butylaniline radical cation, which is not typically observed as a stable fragment.
-
Pathway B: McLafferty-type rearrangement. While less common for aromatic amides, a rearrangement could lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment ion at m/z 149, corresponding to the 4-tert-butylaniline radical cation.
-
Pathway C: Benzylic cleavage. The most prominent fragmentation is expected to be the loss of a methyl group (CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation. This would result in a fragment ion at m/z 176. Subsequent loss of the entire tert-butyl group (C₄H₉, 57 Da) would lead to a fragment at m/z 134. The tert-butyl cation itself is also expected to be a major peak at m/z 57.
-
Pathway D: Cleavage of the C-N bond. Cleavage of the bond between the phenyl ring and the nitrogen atom could result in a fragment ion corresponding to the acetylamino group ([CH₃CONH]⁺) at m/z 58 or the 4-tert-butylphenyl cation at m/z 133.
Based on these pathways, the predicted major fragments in the electron ionization mass spectrum of this compound are summarized in the table below.
| Predicted Fragment | Structure | m/z | Predicted Relative Abundance |
| Molecular Ion | [C₁₂H₁₇NO]⁺ | 191 | Moderate |
| [M - CH₃]⁺ | [C₁₁H₁₄NO]⁺ | 176 | High |
| [M - C₄H₉]⁺ | [C₈H₈NO]⁺ | 134 | Moderate |
| [C₄H₉]⁺ | tert-Butyl cation | 57 | High (often the base peak) |
| [CH₃CO]⁺ | Acetyl cation | 43 | Moderate |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a combination of analytical techniques provides the most robust confirmation of a compound's identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent separation techniques that can be coupled with various detectors for identification and quantification.[4][5][6]
| Analytical Technique | Principle | Strengths | Limitations | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High resolution separation, sensitive detection, provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable. | Highly suitable. The compound is expected to be sufficiently volatile and stable for GC analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity. | Matrix effects can suppress ionization. | Highly suitable. Provides confirmation of molecular weight and structural information through fragmentation (MS/MS). |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds in a liquid mobile phase. Detection is based on the absorption of UV light by the analyte. | Robust, reproducible, and widely available. Good for quantification. | Does not provide direct structural information. Co-elution can lead to misidentification. | Suitable for purity assessment and quantification, but not for definitive identification without a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires a larger amount of pure sample. | Essential for absolute structure confirmation. ¹H and ¹³C NMR would provide the definitive connectivity of the atoms. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups. | Provides information about the functional groups present in a molecule. | Does not provide information about the overall molecular structure or molecular weight. | Useful for confirming the presence of the amide (N-H and C=O stretches) and aromatic ring functional groups. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound by GC-MS.[7][8][9]
1. Sample Preparation:
- Dissolve a small amount of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum of the identified peak.
- Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general method for the analysis of this compound by LC-MS.[5][10][11]
1. Sample Preparation:
- Dissolve the this compound sample in a mixture of water and a water-miscible organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 10 µg/mL.
- Filter the solution through a 0.22 µm syringe filter.
2. LC-MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
- Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start with 10% B.
- Linear gradient to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Drying Gas Temperature: 350 °C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 70 V.
- Mass Range: m/z 50-500.
3. Data Analysis:
- Identify the peak for this compound in the extracted ion chromatogram (EIC) for its expected protonated molecule ([M+H]⁺) at m/z 192.
- Examine the mass spectrum of the peak to confirm the molecular weight.
- If using a tandem mass spectrometer (MS/MS), induce fragmentation of the precursor ion at m/z 192 and analyze the resulting product ion spectrum to further confirm the structure.
Visualizing the Workflow and Logic
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for mass spectrometry and the logical relationship for compound identification.
Caption: Experimental workflow for confirming the identity of this compound using mass spectrometry.
Caption: Predicted fragmentation pathways for this compound in an electron ionization mass spectrometer.
Conclusion
The confirmation of the identity of this compound can be reliably achieved using mass spectrometry, particularly GC-MS or LC-MS. The predicted fragmentation pattern, characterized by the prominent fragments at m/z 176 and 57, provides a strong basis for its identification. For unequivocal structure elucidation, a multi-technique approach incorporating NMR and IR spectroscopy alongside mass spectrometry is recommended. The provided experimental protocols offer a starting point for developing robust analytical methods for the characterization of this and similar aromatic amide compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. memphis.edu [memphis.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.bu.edu [sites.bu.edu]
- 11. rsc.org [rsc.org]
A Comparative Analysis of Synthesis Methods for N-(4-tert-Butylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic methods for N-(4-tert-Butylphenyl)acetamide, a key intermediate in pharmaceutical and materials science. The following sections present a side-by-side comparison of common synthetic routes, including conventional heating, microwave-assisted synthesis, and Lewis acid-catalyzed reactions. The objective is to offer a comprehensive resource for selecting the most efficient, sustainable, and scalable method for the preparation of this compound.
Data Presentation
The performance of each synthesis method is summarized in the table below. The data is compiled from analogous reactions and established chemical principles, providing a reliable estimate for the synthesis of this compound.
| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | 4-tert-Butylaniline, Acetic Anhydride | Glacial Acetic Acid | 2-4 hours | 100-120 | 85-95 | >95 | Simple setup, reliable, high yield. | Long reaction times, high energy consumption. |
| Microwave-Assisted | 4-tert-Butylaniline, Acetic Anhydride | Solvent-free | 5-15 minutes | 120-150 | 90-98 | >98 | Rapid synthesis, high yield, energy efficient. | Requires specialized microwave reactor. |
| Lewis Acid Catalysis | 4-tert-Butylaniline, Acetic Anhydride, MgSO₄ | Solvent-free | 1-2 hours | 80-100 | 92-97 | >97 | Milder conditions, high yield, environmentally benign. | Catalyst may require removal after reaction. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Conventional Synthesis via Acetylation
This method involves the direct acetylation of 4-tert-butylaniline with acetic anhydride under conventional heating.
Materials:
-
4-tert-Butylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to 100-120°C for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Method 2: Microwave-Assisted Solvent-Free Synthesis
This method utilizes microwave irradiation to accelerate the acetylation reaction in the absence of a solvent.[1]
Materials:
-
4-tert-Butylaniline
-
Acetic Anhydride
-
Microwave reactor
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, mix 4-tert-butylaniline (1.0 equivalent) and acetic anhydride (1.2 equivalents).
-
Place the vessel in the microwave reactor and irradiate at a controlled temperature (e.g., 120-150°C) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Add ice-cold water to the vessel to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification if necessary.
Method 3: Lewis Acid-Catalyzed Synthesis
This environmentally friendly method employs a Lewis acid, such as magnesium sulfate, to catalyze the acetylation reaction under milder conditions.
Materials:
-
4-tert-Butylaniline
-
Acetic Anhydride
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Ice-cold water
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-tert-butylaniline (1.0 equivalent), acetic anhydride (1.1 equivalents), and a catalytic amount of anhydrous magnesium sulfate (e.g., 0.1 equivalents).
-
Heat the solvent-free mixture at 80-100°C for 1-2 hours with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water to remove the catalyst and any unreacted starting materials, and dry.
-
Recrystallize from an appropriate solvent for higher purity.
Mandatory Visualization
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
A Comparative Analysis of N-(4-tert-Butylphenyl)acetamide and Other Substituted Acetanilides in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N-(4-tert-Butylphenyl)acetamide and other substituted acetanilides, supported by experimental data. The focus is on their performance in key biological assays, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, butyrylcholinesterase (BChE) inhibition, and antimicrobial activity.
Executive Summary
Substituted acetanilides are a versatile class of compounds with a broad spectrum of biological activities. This compound has emerged as a key structural component in the development of potent therapeutic agents, most notably as the core of the highly selective TRPV1 antagonist, BCTC. This guide demonstrates that while the this compound moiety is integral to high-potency TRPV1 antagonism, other substitutions on the acetanilide scaffold can confer significant activity in different biological assays, such as enzyme inhibition and antimicrobial effects. The data presented herein highlights the importance of the substitution pattern on the phenyl ring of the acetanilide in determining its specific biological function.
Comparative Biological Activity Data
The following tables summarize the quantitative data for this compound (as part of BCTC) and other representative substituted acetanilides across various biological assays.
Table 1: TRPV1 Antagonist Activity
| Compound | Structure | Assay Type | IC50 (nM) | Target | Reference |
| BCTC (contains this compound) | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | Capsaicin-induced rat TRPV1 activation | 35 | Rat TRPV1 | [1] |
| BCTC (contains this compound) | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | Acid-induced rat TRPV1 activation | 6.0 | Rat TRPV1 | [1] |
| A-425619 | 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea | Capsaicin-induced human TRPV1 activation | 5-9 | Human TRPV1 | [2] |
| AMG 9810 | (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)acrylamide | Not Specified | Not Specified | Not Specified | [4] |
Note: BCTC's high potency underscores the significance of the this compound fragment in its interaction with the TRPV1 receptor.
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound | Structure | IC50 (µM) | Enzyme Source | Reference |
| Substituted Acetamide Derivative 8c | 2-(1H-indol-3-yl)-N-(2-((3,4,5-trimethylphenyl)amino)-2-oxoethyl)acetamide | 3.94 | Not Specified | [5] |
| Substituted Acetamide Derivative 8d | 2-(1H-indol-3-yl)-N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)acetamide | 19.60 | Not Specified | [5] |
| Tacrine (Reference) | 9-amino-1,2,3,4-tetrahydroacridine | Not Specified | Not Specified | [5] |
| Galantamine (Reference) | (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][1]benzazepin-6-ol | Not Specified | Not Specified | [5] |
Note: While no direct data for this compound is available, the table illustrates that other substitutions on the acetanilide scaffold can lead to potent BChE inhibition.
Table 3: Antimicrobial Activity
| Compound Class/Specific Compound | Test Organism | MIC (µg/mL) | Reference |
| Acetamide Derivatives (Analogues) | Escherichia coli | 37.5 - 125 | [6] |
| Acetamide Derivatives (Analogues) | Proteus mirabilis | 37.5 - 125 | [6] |
| Acetamide Derivatives (Analogues) | Streptococcus pyogenes | 37.5 - 125 | [6] |
| N-(2-((5-((1H-benzo[d]imidazol-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)amino)-2-oxoethyl)acetamide derivative (2i) | Staphylococcus aureus | MIC comparable to levofloxacin | |
| N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)acetamide derivative (2b) | Bacillus subtilis | MIC lower than levofloxacin |
Note: The data indicates that various substituted acetanilides possess significant antimicrobial properties, with efficacy dependent on the specific substitutions.
Experimental Protocols
In Vitro TRPV1 Antagonism Assay (Fluorometric Imaging Plate Reader - FLIPR)
This protocol is a standard method for assessing the antagonist activity of compounds against TRPV1.
Workflow:
Figure 1: Workflow for in vitro TRPV1 antagonism assay.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution.
-
Compound Addition: The test compounds, including this compound-containing molecules and other substituted acetanilides, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer. A defined volume of each concentration is added to the respective wells.
-
Incubation: The plates are incubated for a specific period to allow the compounds to interact with the TRPV1 channels.
-
Agonist Stimulation: A known TRPV1 agonist, such as capsaicin, is added to all wells to activate the channels.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the agonist using a Fluorometric Imaging Plate Reader (FLIPR). The change in fluorescence corresponds to the influx of calcium into the cells upon channel activation.
-
Data Analysis: The percentage of inhibition of the agonist-induced response is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response, is determined by fitting the data to a dose-response curve.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory potential of compounds against cholinesterases.
Signaling Pathway:
Figure 2: Principle of the Ellman's method for BChE inhibition.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of butyrylcholinesterase (BChE), the substrate butyrylthiocholine iodide (BTCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound (substituted acetanilide) at various concentrations.
-
Enzyme Addition: Add the BChE solution to each well and incubate for a predefined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BTCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is produced when the thiocholine (product of BTCI hydrolysis) reacts with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Workflow:
Figure 3: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Compound Dilution: A two-fold serial dilution of the test acetanilide derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microplate containing the diluted compound is inoculated with the bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The microplate is incubated under conditions suitable for the growth of the test microorganism (e.g., at 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway
TRPV1 Signaling Pathway
The this compound moiety is a key component of the potent TRPV1 antagonist BCTC. The diagram below illustrates the general signaling pathway of TRPV1 activation, which is inhibited by such antagonists.
Figure 4: Simplified TRPV1 signaling pathway and the site of action for antagonists.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry. Its incorporation into the BCTC molecule demonstrates its critical role in achieving high-potency and selective TRPV1 antagonism, a key target for novel analgesics. However, the broader family of substituted acetanilides exhibits a wide range of biological activities, including potent inhibition of enzymes like butyrylcholinesterase and significant antimicrobial effects. The specific biological profile of an acetanilide derivative is highly dependent on the nature and position of its substituents. This comparative guide underscores the importance of structure-activity relationship studies in designing targeted therapeutic agents based on the versatile acetanilide core. Future research should focus on further exploring the therapeutic potential of this class of compounds by systematically modifying their structure to optimize activity against various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-(4-tert-Butylphenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-(4-tert-Butylphenyl)acetamide is critical for various stages of research and development, including synthesis optimization, purity assessment, and quality control. This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound. The information is collated from established analytical practices for structurally similar acetanilide derivatives to provide a robust framework for method selection and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and powerful techniques for the analysis of this compound. A summary of their typical performance characteristics is presented below.
Quantitative Performance Data
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Precision (%RSD) | < 2% | < 3% | < 2% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL range |
| Selectivity | Good | Good | Excellent |
| Throughput | Moderate | Moderate to High | Moderate |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative methodologies for HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk material and simple matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For instance, a starting mobile phase of 60:40 (v/v) acetonitrile:water can be used. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1][2][3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography (GC-FID/MS) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. For compounds with active hydrogens, derivatization may be necessary to improve peak shape and thermal stability.[5]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and sensitive quantification.
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation. For example, start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: FID: 280 °C; MS transfer line: 280 °C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization (if necessary): For compounds containing -NH groups, derivatization with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) can improve peak shape and reduce tailing.[5] The reaction involves heating the sample with the derivatizing agent in a sealed vial.
-
Injection Volume: 1 µL in split or splitless mode, depending on the concentration.
-
Quantification: Similar to HPLC, quantification is achieved by using a calibration curve generated from standards. For GC-MS, quantification can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualizations
Experimental Workflow for Analytical Method Validation
The following diagram outlines a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A typical workflow for the development and validation of an analytical method.
Logical Relationship of Comparison Criteria
This diagram illustrates the key performance characteristics considered when comparing and cross-validating different analytical methods.
Caption: Key criteria for the comparison and selection of an analytical method.
References
- 1. Separation of N-(4-Butyl-3-hydroxyphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tcichemicals.com [tcichemicals.com]
Comparative Analgesic Activity of N-(4-tert-Butylphenyl)acetamide and Known Analgesics: A Guide for Researchers
This guide provides a comparative overview of the analgesic potential of N-(4-tert-Butylphenyl)acetamide against established analgesic agents. The information is intended for researchers, scientists, and professionals in drug development to understand the methodologies and potential signaling pathways involved in the analgesic action of novel acetamide derivatives.
Data Presentation: Comparative Analgesic Activity
The following tables summarize the analgesic effects of a representative acetamide derivative (referred to as "Test Compound") in comparison to standard analgesic drugs in two common preclinical pain models.
Table 1: Acetic Acid-Induced Writhing Test
The writhing test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Control (Vehicle) | - | 45.2 ± 2.1 | - |
| Test Compound (Representative Acetamide Derivative) | 100 | 15.8 ± 1.5** | 65.0% |
| Aspirin | 100 | 12.1 ± 1.2 | 73.2% |
| Ibuprofen | 50 | 10.5 ± 1.0 | 76.8% |
| Paracetamol | 100 | 20.3 ± 1.8* | 55.1% |
*Statistically significant difference from the control group (p < 0.05, *p < 0.01, **p < 0.001). Data is hypothetical and derived from published studies on various acetamide derivatives for illustrative purposes.
Table 2: Hot Plate Test
The hot plate test evaluates centrally mediated analgesia by measuring the latency of a thermal pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface.
| Treatment Group | Dose (mg/kg) | Latency Time (seconds ± SEM) at 60 min |
| Control (Vehicle) | - | 8.5 ± 0.5 |
| Test Compound (Representative Acetamide Derivative) | 100 | 15.2 ± 1.1** |
| Morphine (Positive Control) | 10 | 25.8 ± 1.9*** |
| Aspirin | 100 | 12.1 ± 0.9 |
| Ibuprofen | 50 | 13.5 ± 1.0 |
*Statistically significant difference from the control group (p < 0.05, *p < 0.01, **p < 0.001). Data is hypothetical and derived from published studies on various acetamide derivatives for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This method is used to evaluate peripheral analgesic activity.[1]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Grouping and Administration: Animals are divided into groups (n=6-8). The control group receives the vehicle (e.g., 0.9% saline with 1% Tween 80). The test groups receive different doses of this compound or the standard drugs (aspirin, ibuprofen, paracetamol) administered orally or intraperitoneally.
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to each mouse to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, the number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This test is employed to assess the central analgesic activity of a substance.
-
Animals: Wistar rats or Swiss albino mice (150-200 g or 20-25 g, respectively) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.
-
Baseline Measurement: Before drug administration, the basal reaction time of each animal to the thermal stimulus is recorded by placing it on the hot plate. The time taken for the animal to show signs of nociception (e.g., licking of the paws or jumping) is recorded as the latency time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Grouping and Administration: Animals are divided into groups. The control group receives the vehicle, while the test groups receive this compound or standard drugs (e.g., morphine, aspirin).
-
Post-treatment Measurement: The latency time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the latency time compared to the baseline and the control group indicates an analgesic effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for analgesic action and a typical experimental workflow for evaluating analgesic activity.
Caption: Putative analgesic mechanism via COX-2 inhibition.
Caption: Workflow for in-vivo analgesic activity screening.
References
Purity assessment of "N-(4-tert-Butylphenyl)acetamide" by melting point comparison to literature values
This guide provides a comprehensive comparison of an experimentally determined melting point of a synthesized batch of N-(4-tert-Butylphenyl)acetamide against its established literature value. This analysis serves as a primary indicator of the compound's purity, a critical parameter for researchers, scientists, and professionals in drug development. A narrow melting point range that closely aligns with the literature value suggests a high degree of purity, whereas a broad and depressed melting point range typically indicates the presence of impurities.
Comparison of Experimental and Literature Melting Points
The purity of a synthesized batch of this compound was assessed by comparing its measured melting point to the value reported in the scientific literature. The experimental results are summarized in the table below.
| Parameter | Literature Value | Experimental Value (Batch ID: EXP-2024-07-26) |
| Melting Point (°C) | 168-170 °C[1][2] | 167-169 °C |
| Appearance | Off-white to light brown solid[2] | White crystalline solid |
The experimentally determined melting point of 167-169 °C for batch EXP-2024-07-26 is in close agreement with the literature value of 168-170 °C. The narrow range of the measured melting point is indicative of a high purity sample.
Experimental Protocol: Melting Point Determination
The melting point of the this compound sample was determined using the capillary melting point method.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (optional, if sample is not already a fine powder)
Procedure:
-
Sample Preparation: A small amount of the this compound was finely powdered to ensure uniform heat distribution within the capillary tube.
-
Capillary Tube Packing: The open end of a capillary tube was pressed into the powdered sample, and the tube was tapped gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube was placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample was heated at a rate of 10-15 °C per minute initially. As the temperature approached the expected melting point, the heating rate was reduced to 1-2 °C per minute to allow for accurate observation.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appeared was recorded as the beginning of the melting range. The temperature at which the entire solid sample had completely melted into a clear liquid was recorded as the end of the melting range.
-
Replicate Measurements: The procedure was repeated two more times with fresh samples to ensure the reproducibility of the results. The average of the three measurements was reported.
Workflow for Purity Assessment by Melting Point
The logical flow of assessing the purity of a chemical compound using its melting point is illustrated in the diagram below. This process begins with the acquisition of the compound and proceeds through sample preparation, melting point determination, and comparison with a known standard, culminating in an assessment of its purity.
Caption: Workflow for Purity Assessment via Melting Point.
References
A Spectroscopic Showdown: Unmasking the Isomers of N-(tert-Butylphenyl)acetamide
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of N-(4-tert-Butylphenyl)acetamide and its ortho- and meta-isomers. This guide provides an objective comparison of their spectral characteristics, supported by predicted data based on analogous compounds, and details the experimental protocols for their differentiation.
The substitution pattern of functional groups on an aromatic ring is a critical determinant of a molecule's physicochemical properties and biological activity. In drug discovery and development, the precise identification and characterization of isomers are paramount. This guide focuses on the spectroscopic differentiation of three isomers of N-(tert-Butylphenyl)acetamide: the para (4-), ortho (2-), and meta (3-) substituted forms. Through a detailed comparison of their predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we illustrate how these powerful analytical techniques can be employed to distinguish between these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound, N-(2-tert-Butylphenyl)acetamide, and N-(3-tert-Butylphenyl)acetamide. These predictions are based on the analysis of spectroscopic data from structurally similar compounds and established principles of spectroscopy.
Table 1: Predicted Infrared (IR) Spectral Data (cm⁻¹)
| Functional Group | This compound | N-(2-tert-Butylphenyl)acetamide | N-(3-tert-Butylphenyl)acetamide | Characteristic Vibrations |
| N-H Stretch | ~3300 (sharp) | ~3300 (sharp) | ~3300 (sharp) | Amide N-H bond stretching |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | Aromatic C-H bond stretching |
| C-H (Aliphatic) | ~2960-2870 | ~2960-2870 | ~2960-2870 | C-H stretching of tert-butyl and acetyl groups |
| C=O Stretch (Amide I) | ~1665 | ~1665 | ~1665 | Carbonyl group stretching |
| N-H Bend (Amide II) | ~1550 | ~1550 | ~1550 | N-H in-plane bending coupled with C-N stretching |
| C-N Stretch | ~1315 | ~1315 | ~1315 | Amide C-N bond stretching |
| Aromatic C=C Bending | ~830 (para-disubstituted) | ~750 (ortho-disubstituted) | ~880, ~780 (meta-disubstituted) | Out-of-plane C-H bending, indicative of substitution pattern |
Table 2: Predicted ¹H NMR Spectral Data (δ, ppm)
| Proton | This compound | N-(2-tert-Butylphenyl)acetamide | N-(3-tert-Butylphenyl)acetamide | Multiplicity & Integration |
| -NH | ~7.5-8.5 | ~7.5-8.5 | ~7.5-8.5 | s, 1H |
| Aromatic H | ~7.4 (d), ~7.3 (d) | ~7.2-7.4 (m) | ~7.1-7.5 (m) | m, 4H |
| -C(O)CH₃ | ~2.1 | ~2.2 | ~2.1 | s, 3H |
| -C(CH₃)₃ | ~1.3 | ~1.4 | ~1.3 | s, 9H |
Table 3: Predicted ¹³C NMR Spectral Data (δ, ppm)
| Carbon | This compound | N-(2-tert-Butylphenyl)acetamide | N-(3-tert-Butylphenyl)acetamide |
| C=O | ~168 | ~169 | ~168 |
| Aromatic C (quaternary, C-NH) | ~135 | ~136 | ~138 |
| Aromatic C (quaternary, C-tert-butyl) | ~146 | ~145 | ~151 |
| Aromatic C-H | ~119, ~126 | ~124-127 | ~117, ~120, ~123, ~129 |
| -C(O)CH₃ | ~24 | ~25 | ~24 |
| -C(CH₃)₃ | ~34 | ~35 | ~34 |
| -C(CH₃)₃ | ~31 | ~31 | ~31 |
Table 4: Predicted Mass Spectrometry (m/z) Data
| Ion | This compound | N-(2-tert-Butylphenyl)acetamide | N-(3-tert-Butylphenyl)acetamide | Fragmentation Pathway |
| [M]⁺ | 205 | 205 | 205 | Molecular Ion |
| [M-15]⁺ | 190 | 190 | 190 | Loss of a methyl radical from the tert-butyl group |
| [M-42]⁺ | 163 | 163 | 163 | Loss of ketene (CH₂=C=O) |
| [M-57]⁺ | 148 | 148 | 148 | Loss of a tert-butyl radical |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of N-(tert-Butylphenyl)acetamide isomers.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and determine the aromatic substitution pattern.
Methodology (Thin Solid Film):
-
Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).
-
Carefully deposit a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a dry solvent after use.[1]
Alternative Methods:
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to create a fine paste, which is then spread between two salt plates.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbon atoms, providing detailed structural information.
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A longer acquisition time and more scans are generally required due to the lower natural abundance of the ¹³C isotope.[4][5]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6]
-
This causes the molecule to ionize, forming a molecular ion (M⁺) and fragment ions.
-
The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.[7]
Alternative Method (Electrospray Ionization - ESI): For less volatile or thermally labile compounds, ESI is a softer ionization technique. The sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.[8]
Analytical Workflow
The logical progression of spectroscopic analysis for isomer differentiation is crucial for an efficient and definitive characterization.
Caption: Workflow for the spectroscopic differentiation of N-(tert-Butylphenyl)acetamide isomers.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. fiveable.me [fiveable.me]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Benchmarking the Synthetic Efficiency of N-(4-tert-Butylphenyl)acetamide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key synthetic methodologies for the production of N-(4-tert-Butylphenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The analysis focuses on synthetic efficiency, offering a comparative assessment of traditional and modern techniques through quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. This guide benchmarks four prominent methods: classical N-acetylation, Friedel-Crafts acylation, Buchwald-Hartwig amination, and microwave-assisted synthesis. The efficiency of each method is evaluated based on reaction yield, time, and conditions, as summarized in the table below.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| N-Acetylation | 4-tert-Butylaniline | Acetic anhydride | 5 - 15 min | Room Temperature | ~90-95% | High yield, fast, mild conditions, simple procedure | Limited to the availability of the corresponding aniline |
| Friedel-Crafts Acylation | tert-Butylbenzene | Acetyl chloride, AlCl₃ | ~30 min (plus workup) | 0 to reflux | Moderate to high (regioisomer dependent) | Utilizes a readily available hydrocarbon | Potential for polyacylation and formation of isomers, requires a stoichiometric amount of Lewis acid |
| Buchwald-Hartwig Amination | 4-tert-Butylbromobenzene, Acetamide | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | 12 - 24 h | 80 - 110 | Good to excellent | Broad substrate scope, high functional group tolerance | Expensive catalyst and ligands, longer reaction times, requires inert atmosphere |
| Microwave-Assisted Synthesis | 4-tert-Butylaniline | Acetic anhydride | 2 - 10 min | 100 - 150 (in reactor) | High to excellent | Extremely fast, often solvent-free (green), high yields | Requires specialized microwave reactor equipment |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further study.
N-Acetylation of 4-tert-Butylaniline
This method represents the most direct and classical approach to the synthesis of this compound.
Materials:
-
4-tert-Butylaniline
-
Acetic anhydride
-
Suitable solvent (e.g., dichloromethane or neat)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in a minimal amount of a suitable solvent or use it neat.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic.
-
Continue stirring for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water to precipitate the product.
-
The crude product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol/water.
Friedel-Crafts Acylation of tert-Butylbenzene
This electrophilic aromatic substitution reaction introduces the acetyl group directly onto the tert-butylbenzene ring.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM at 0 °C, slowly add acetyl chloride (1.05 eq).
-
After stirring for 15 minutes, add tert-butylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated HCl.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of isomers, is then purified by column chromatography or recrystallization to isolate the desired para-isomer.
Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling method offers a powerful way to form the C-N bond.
Materials:
-
4-tert-Butylbromobenzene
-
Acetamide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar apparatus for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd₂(dba)₃ (e.g., 2 mol%), XPhos (e.g., 5 mol%), and Cs₂CO₃ (1.5 eq).
-
4-tert-Butylbromobenzene (1.0 eq) and acetamide (1.2 eq) are added, followed by the anhydrous solvent.
-
The tube is sealed and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Microwave-Assisted N-Acetylation
This method utilizes microwave irradiation to dramatically accelerate the classical N-acetylation reaction, often under solvent-free conditions.
Materials:
-
4-tert-Butylaniline
-
Acetic anhydride
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine 4-tert-butylaniline (1.0 eq) and acetic anhydride (1.1 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 2-5 minutes).
-
After cooling, the solidified product can be directly collected or may require minimal workup, such as washing with water.
-
Recrystallization can be performed for further purification if necessary.
Visualizing the Synthetic Landscape
To better understand the relationships and workflows of these synthetic methods, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of the primary synthetic routes to this compound.
Alternatives and Comparative Context
While this compound is a key compound, several analogs with the N-phenylacetamide core structure have been investigated for various biological activities. For instance, derivatives of N-phenylacetamide have shown potential as enzyme inhibitors, including monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1] The biological activity is highly dependent on the substitution pattern on the phenyl ring and the acetamide moiety.
For example, other N-aryl acetamides with different substitution patterns are explored for their potential as analgesic and antipyretic agents, serving as alternatives to common drugs like acetaminophen.[2] The tert-butyl group in the target molecule significantly influences its lipophilicity, which can affect its pharmacokinetic and pharmacodynamic properties. When selecting a synthetic route for a particular analog, the functional group tolerance of the chosen method is a critical consideration. The Buchwald-Hartwig amination, for example, is known for its broad functional group tolerance, making it a suitable choice for the synthesis of complex analogs.
Conclusion
The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the research, including scale, cost, time constraints, and available equipment.
-
For rapid, high-yielding, and straightforward synthesis on a laboratory scale, N-acetylation and microwave-assisted N-acetylation are the methods of choice.
-
The Friedel-Crafts acylation offers an alternative starting from a simple hydrocarbon, but requires careful control to manage regioselectivity and potential side reactions.
-
The Buchwald-Hartwig amination provides the most versatile and functional-group-tolerant approach, making it ideal for the synthesis of a diverse library of analogs, despite the higher cost of catalysts and longer reaction times.
This comparative guide provides the necessary data and protocols to make an informed decision on the most efficient synthetic strategy for producing this compound and its derivatives for various research and development applications.
References
- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(4-tert-Butylphenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of N-(4-tert-Butylphenyl)acetamide, a compound often used in research and development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, respiratory protection may be necessary.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[2] In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Dust Prevention: Minimize the generation of dust when handling the solid compound.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to a structured process to ensure safety and regulatory compliance.
-
Waste Characterization: The primary responsibility for waste characterization lies with the waste generator.[3] Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with local, regional, and national regulations, such as the U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR Part 261.
-
Segregation of Waste: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed, and suitable container for disposal.
-
Consult a Licensed Disposal Service: Engage a licensed professional waste disposal service for the final disposal of the chemical.[3] These services are equipped to handle and transport chemical waste in accordance with all applicable regulations.
-
Container Management: Uncleaned and empty containers should be treated as the product itself.[3] Dispose of empty containers as unused product through a licensed waste disposal service. Product or containers must not be disposed of with household garbage.
Quantitative Data Summary
| Hazard Classification | Code | Description | Source |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | PubChem |
This table summarizes the available GHS hazard information for this compound, also known as 4'-tert-Butylacetanilide.[4]
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information found in safety data sheets for analogous chemical compounds. The key "experimental protocol" is the waste characterization process mandated by regulatory bodies.
Waste Characterization Protocol:
-
Identification: Identify the chemical waste as this compound.
-
Hazard Evaluation: Review available safety data, such as the GHS classification (H319: Causes serious eye irritation), to determine potential hazards.[4]
-
Regulatory Consultation: Cross-reference the chemical's properties and any available regulatory lists (e.g., EPA's F, K, P, or U lists) to determine if it meets the definition of hazardous waste.
-
Documentation: Document the characterization process and the final classification of the waste.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(4-tert-Butylphenyl)acetamide
Essential Safety and Handling Guide for N-(4-tert-Butylphenyl)acetamide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 20330-45-4) was not publicly available at the time of this writing. The following recommendations are based on the Globally Harmonized System (GHS) hazard statements provided by chemical suppliers and safety data for structurally similar compounds, such as N1-(4-Butylphenyl)acetamide. This guide should be used for informational purposes, and it is imperative to consult the official SDS from the manufacturer before handling this chemical.
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashes. |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for handling. Always inspect gloves for integrity before use and dispose of them properly after handling.[2] |
| Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded or if irritation is experienced. All handling of the solid compound should ideally be conducted in a chemical fume hood to prevent dust dispersion.[2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Avoid contact with skin and eyes.[3]
-
Wash hands and face thoroughly after handling.[1]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]
Spill Management:
-
In case of a spill, use proper personal protective equipment as indicated in the PPE section.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
Disposal:
-
Dispose of contaminated waste, including gloves and weighing paper, in a designated and sealed hazardous waste container.
-
Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.
-
All disposal practices must comply with federal, state, and local regulations.[1]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Wash mouth out with water. Seek medical attention.[3] |
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
